trans-4-Isopropylcyclohexanecarboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKWRUZZCBSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884281, DTXSID20884283, DTXSID50977652 | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62067-45-2, 7077-05-6, 7084-93-7 | |
| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7084-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 62067-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the pharmaceutical industry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the manufacturing of the antidiabetic agent, Nateglinide. Safety and handling procedures are also outlined. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Core Physicochemical Properties
This compound is a white crystalline powder at room temperature.[1][2] Its structural characteristics, including a cyclohexane ring with trans-configured isopropyl and carboxylic acid groups, influence its physical and chemical behavior.[3] The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the isopropyl group adds hydrophobic character.[3]
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 94-98 °C | [1][4] |
| Boiling Point | 263.8 °C at 760 mmHg | [1] |
| Density | 0.996 g/cm³ | [1] |
| Flash Point | 126.9 °C | [1] |
| pKa | 4.91 ± 0.10 (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound. The following table summarizes characteristic spectral features.
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group protons, the cyclohexane ring protons, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). | [6][7] |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbon of the carboxylic acid (typically ~180 ppm), the carbons of the isopropyl group, and the carbons of the cyclohexane ring. | [6] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a very broad O-H stretching absorption from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption appears around 1710 cm⁻¹ for the dimer. | [8][9][10] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z). | [6] |
Synthesis and Purification
The industrial synthesis of this compound is primarily driven by its use as a pharmaceutical intermediate. The process often involves the hydrogenation of an aromatic precursor followed by isomerization to enrich the desired trans isomer.
Experimental Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (cis/trans mixture)
This protocol describes the catalytic hydrogenation of cumic acid (4-isopropylbenzoic acid) to yield a mixture of cis- and this compound.[11]
Materials:
-
Cumic acid (4-isopropylbenzoic acid)
-
Platinum oxide (PtO₂) catalyst
-
Acetic acid (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 500 mg of platinum oxide catalyst in 50 ml of acetic acid in a suitable hydrogenation vessel.
-
Add 10 g (61 mmol) of cumic acid to the suspension.
-
Pressurize the vessel with hydrogen gas to 5 kg/cm ².
-
Stir the mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, vent the hydrogen gas and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
The crude product can be purified by distillation under reduced pressure (e.g., 1 mmHg at 113-116 °C), yielding 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers (typically in a 3:1 ratio).[11]
Experimental Protocol 2: Epimerization to this compound
The mixture of cis and trans isomers from the previous step must be enriched in the trans form, which is the required isomer for Nateglinide synthesis. This is achieved through epimerization.[12]
Materials:
-
4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture)
-
Potassium hydroxide (KOH)
-
High-boiling point solvent (e.g., Shellsol 71)
Procedure:
-
Dissolve the cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid in a high-boiling point solvent like Shellsol 71.
-
Add a molar excess of potassium hydroxide (e.g., ~2 equivalents).
-
Heat the reaction mixture to 140-150 °C for approximately 3.5 hours.
-
Monitor the reaction progress using Gas-Liquid Chromatography (GLC) until the desired trans isomer purity (e.g., >99%) is achieved.
-
Upon completion, cool the reaction mixture and proceed with standard acid-base workup and recrystallization to isolate the pure this compound.
Applications and Biological Relevance
The primary and most significant application of this compound is its role as a crucial starting material and intermediate in the synthesis of Nateglinide.[1][2][13]
Role in Nateglinide Synthesis: Nateglinide is a D-phenylalanine derivative and a meglitinide-class antidiabetic drug used for the treatment of type 2 diabetes.[14] The synthesis of Nateglinide involves the coupling of this compound with a D-phenylalanine derivative.[14] The specific trans stereochemistry of the cyclohexane ring is essential for the pharmacological activity of the final Nateglinide molecule.[1] The compound is also officially recognized as "Nateglinide USP Related Compound A," highlighting its importance in the quality control and formulation processes of the drug.[1][15]
While direct biological activity of this compound itself is not extensively documented, related cyclohexanecarboxylic acid derivatives have been investigated for various biological activities, including anti-inflammatory and antimicrobial properties.[16] Furthermore, a related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is a well-known anti-fibrinolytic agent.[17]
Safety and Handling
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard.[18] Proper safety precautions must be observed during handling and storage.
GHS Hazard Information:
-
Pictogram: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
Handling and Storage:
-
Handle in a well-ventilated place.[19]
-
Avoid formation of dust and aerosols.[19]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
Store away from incompatible materials and foodstuff containers.[19]
-
Personal Protective Equipment (PPE) should include suitable protective clothing, gloves, and eye/face protection.[19]
References
- 1. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid | lookchem [lookchem.com]
- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CAS 7077-05-6: trans-4-(1-Methylethyl)cyclohexanecarboxyli… [cymitquimica.com]
- 4. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
- 7. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum [chemicalbook.com]
- 8. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]
- 9. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR2 spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 13. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 14. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 15. This compound [lgcstandards.com]
- 16. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 17. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
physical and chemical properties of trans-4-Isopropylcyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. This document details its characteristics, experimental protocols for property determination, and its primary applications, with a focus on data relevant to research and development.
Chemical Identity and Physical Properties
This compound is a white crystalline solid at room temperature.[1][2][3] It is a derivative of cyclohexane, featuring a carboxylic acid and an isopropyl group in a trans configuration on the cyclohexane ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7077-05-6[4][5][6] |
| Molecular Formula | C₁₀H₁₈O₂[2][4][5] |
| Molecular Weight | 170.25 g/mol [2][4][5] |
| Canonical SMILES | CC(C)C1CCC(CC1)C(=O)O |
| InChI Key | YRQKWRUZZCBSIG-KYZUINATSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White crystalline powder[1][2][3] |
| Melting Point | 95 °C[3][5] |
| Boiling Point | 263.8 °C at 760 mmHg[3][4][5] |
| Density | 0.996 g/cm³[4][5] |
| pKa (Predicted) | 4.91 ± 0.10[5] |
| Solubility | Slightly soluble in DMSO and Methanol[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is consistent with its carboxylic acid functionality. Key characteristic peaks include a broad O-H stretching band in the region of 3300-2500 cm⁻¹, a strong C=O stretching band around 1700 cm⁻¹, and C-H stretching bands from the cyclohexane and isopropyl groups below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton (a broad singlet), the methine proton of the isopropyl group, the methyl protons of the isopropyl group (a doublet), and the protons of the cyclohexane ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the isopropyl group, and the carbons of the cyclohexane ring.[1]
Mass Spectrometry
Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the carboxylic acid group and the isopropyl group.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties and for the synthesis of this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the crystalline this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer and immersed in the heating bath of the Thiele tube.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Synthesis Protocol: Hydrogenation of 4-Isopropylbenzoic Acid
A common method for the synthesis of 4-isopropylcyclohexanecarboxylic acid (a mixture of cis and trans isomers) is the catalytic hydrogenation of 4-isopropylbenzoic acid.[7] The trans isomer can then be separated or the mixture can be isomerized to favor the trans product.
Materials:
-
4-Isopropylbenzoic acid (cumic acid)
-
Platinum oxide (PtO₂) catalyst
-
Glacial acetic acid
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Platinum oxide (500 mg) is suspended in glacial acetic acid (50 ml).[7]
-
4-Isopropylbenzoic acid (10 g, 61 mmol) is added to the suspension.[7]
-
The mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 5 kg/cm ² with vigorous stirring for 2 hours.[7]
-
Upon completion of the reaction, the catalyst is removed by filtration.[7]
-
The filtrate is concentrated under reduced pressure to yield the crude product, which is a mixture of cis- and this compound.[7]
-
The product can be further purified by distillation or crystallization. The trans isomer can be selectively crystallized or the cis isomer can be converted to the more stable trans isomer through epimerization, for example, by heating with a strong base.
Chemical Reactivity and Applications
Reactivity
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group. It undergoes typical reactions of carboxylic acids, including:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[8]
-
Amide Formation: Reacts with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).[9]
-
Reduction: Can be reduced to the corresponding alcohol (trans-4-isopropylcyclohexylmethanol) using strong reducing agents like lithium aluminum hydride.
-
Salt Formation: Reacts with bases to form carboxylate salts.
Applications in Drug Development
The most significant application of this compound is as a key starting material in the synthesis of Nateglinide .[2][10] Nateglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus. The trans-stereochemistry of the isopropyl and carboxylic acid groups is crucial for the pharmacological activity of the final drug molecule.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Workflow
Caption: Simplified workflow for the synthesis of the target compound.
Key Reactivity Pathways
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR [m.chemicalbook.com]
- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Page loading... [guidechem.com]
- 5. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
Elucidating the Structure of trans-4-Isopropylcyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Nateglinide.[1] Its precise molecular structure and stereochemistry are crucial for its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols used for its characterization.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Melting Point | 95 °C | [1][2] |
| Boiling Point | 263.8 °C at 760 mmHg | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Synthesis and Purification
The primary route for the synthesis of 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of cumic acid (4-isopropylbenzoic acid). This initial reaction typically yields a mixture of cis and trans isomers.[3] To obtain the desired trans isomer, an epimerization step is employed, followed by purification through recrystallization.
Experimental Protocols
1. Synthesis of cis/trans-4-Isopropylcyclohexanecarboxylic Acid Mixture:
-
Materials: Cumic acid, Platinum oxide (catalyst), Glacial acetic acid.
-
Procedure:
-
Suspend platinum oxide (500 mg) in glacial acetic acid (50 ml).
-
Add cumic acid (10 g, 61 mmol) to the suspension.
-
Stir the mixture vigorously for 2 hours at room temperature under a hydrogen pressure of 5 kg/cm ².
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the solid product, which is a mixture of cis and trans isomers (typically in a 3:1 cis:trans ratio).[3]
-
2. Epimerization to the trans Isomer:
-
Materials: cis/trans-4-Isopropylcyclohexanecarboxylic acid mixture, Potassium hydroxide, Shellsol 71 (or another high-boiling inert solvent).
-
Procedure:
3. Purification by Recrystallization:
-
Materials: Crude this compound, suitable solvent (e.g., methanol-water mixture).
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent mixture.[6][7][8][9]
-
Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.[6][8]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[6][7][9]
-
Dry the crystals under vacuum.
-
Structure Elucidation via Spectroscopy
The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The trans configuration of the substituents on the cyclohexane ring can be confirmed by the chemical shifts and coupling constants of the protons at the C1 and C4 positions. In the trans isomer, both the carboxylic acid and isopropyl groups are in the equatorial position, leading to specific splitting patterns for the axial and equatorial protons on the ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~12.0 | singlet (broad) | - |
| H-1 (axial) | ~2.2 | triplet of triplets | J(H1a, H2a) ≈ 12, J(H1a, H2e) ≈ 3 |
| H-4 (axial) | ~1.5 | multiplet | - |
| Cyclohexane Ring Protons | 1.0 - 2.1 | multiplet | - |
| -CH(CH₃)₂ | ~1.8 | septet | J ≈ 7 |
| -CH(CH₃)₂ | ~0.9 | doublet | J ≈ 7 |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~180 |
| C-1 | ~45 |
| C-4 | ~43 |
| C-2, C-6 | ~30 |
| C-3, C-5 | ~28 |
| -CH(CH₃)₂ | ~33 |
| -CH(CH₃)₂ | ~20 |
Note: Predicted values based on typical chemical shifts for substituted cyclohexanes. Actual values can be confirmed by referencing spectral databases.[10]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorptions for a carboxylic acid are a very broad O-H stretch and a strong C=O stretch.
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 | O-H stretch (very broad, characteristic of carboxylic acid dimer) |
| 2960 - 2850 | C-H stretch (aliphatic) |
| 1710 - 1700 | C=O stretch (strong) |
| 1470 - 1450 | C-H bend |
| 1300 - 1200 | C-O stretch |
| 950 - 900 | O-H bend (out-of-plane) |
Note: These are typical ranges for carboxylic acids. A specific spectrum can be found on resources like ChemicalBook.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 170.
| m/z | Proposed Fragment |
| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |
| 153 | [M - OH]⁺ |
| 127 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 125 | [M - COOH]⁺ |
| 81 | [C₆H₉]⁺ (cyclohexenyl cation) |
| 43 | [C₃H₇]⁺ (isopropyl cation, likely a prominent peak) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids and substituted cyclohexanes.
Role in Drug Development
This compound is a crucial building block in the synthesis of Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes. The trans stereochemistry is essential for the correct three-dimensional structure of the final drug molecule, which in turn dictates its binding to the target protein and its pharmacological activity.
Conclusion
The structural elucidation of this compound is a clear example of the application of modern spectroscopic and synthetic chemistry techniques. A combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous determination of its molecular structure and stereochemistry. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate, which is critical for the production of essential pharmaceuticals like Nateglinide. This guide provides the foundational knowledge necessary for researchers and professionals working with this important chemical compound.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
- 11. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]
A Comprehensive Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The focus of this document is to detail its chemical and physical properties, methods for its characterization and synthesis, and its significant role in the development of therapeutic agents.
Core Compound Data
This compound is a saturated monocarboxylic acid. Its structure consists of a cyclohexane ring substituted at positions 1 and 4 with a carboxylic acid group and an isopropyl group, respectively, in a trans configuration.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.
| Property | Value |
| Molecular Weight | 170.25 g/mol [1][2][3][4] |
| Molecular Formula | C₁₀H₁₈O₂[1][5][6] |
| CAS Number | 7077-05-6[1][5][6] |
| Appearance | White to off-white crystalline solid[5][6][7] |
| Melting Point | 95 °C[2][3][5] |
| Boiling Point | 263.8 °C (at 760 mmHg)[2][5][6] |
| Density | 0.996 g/cm³[1][3][5] |
| pKa | 4.91 (Predicted)[2][3] |
| Solubility | Slightly soluble in DMSO and Methanol[2][3] |
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of Nateglinide.[3][4][5][8][9] Nateglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[10] It works by stimulating the release of insulin from the pancreas. The synthesis involves the coupling of this compound with the amino acid D-phenylalanine.[10]
The following diagram illustrates the logical workflow from the starting material to the final active pharmaceutical ingredient (API), Nateglinide.
Experimental Protocols
Detailed methodologies for the synthesis of the title compound and the determination of its molecular weight are provided below. These protocols are based on established chemical principles and published synthesis routes.
Synthesis of this compound
The synthesis of the trans isomer is typically achieved through the catalytic hydrogenation of p-cumic acid (4-isopropylbenzoic acid), followed by the isomerization of the resulting cis/trans mixture to favor the thermodynamically more stable trans product.[2][5]
Workflow Diagram for Synthesis
Detailed Protocol:
-
Hydrogenation:
-
Dissolve p-cumic acid (e.g., 75 g) in an aqueous solution of sodium hydroxide (10% w/v).[5]
-
Add a catalyst, such as 5% Ruthenium on charcoal (50% wet), to the solution.[5] Alternatively, Platinum(IV) oxide can be used in an acetic acid solvent.[2]
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize the vessel with hydrogen gas (20-30 atm) and heat to 120-130 °C.[5]
-
Maintain stirring until hydrogen consumption ceases, indicating the reaction is complete.
-
Cool the reactor to room temperature and filter off the catalyst.
-
Acidify the alkaline filtrate to a pH of 2 with hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of cis- and this compound.[5]
-
-
Isomerization and Purification:
-
Heat the resulting cis/trans mixture under a nitrogen atmosphere at reflux for approximately 24 hours to promote epimerization to the more stable trans isomer.[5]
-
Cool the mixture to ambient temperature.
-
Add n-hexane and cool to between -10 °C and 0 °C to induce crystallization of the trans product.[5]
-
Filter the crystals and dry them under vacuum to obtain pure this compound.[5]
-
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a definitive analytical technique for determining the molecular weight of a compound.[11][12] For a small molecule like this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.
General Protocol (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture with known masses that bracket the expected mass of the analyte (170.25 Da).[13] This ensures high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source. The high voltage applied will generate charged droplets, from which solvent evaporates to produce gas-phase ions of the analyte.
-
Acquire the mass spectrum. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 169.25. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ at m/z 171.25 or the sodium adduct [M+Na]⁺ at m/z 193.25 may be observed.
-
-
Data Analysis:
-
Identify the molecular ion peak. This is typically the peak with the highest mass-to-charge ratio in the spectrum, excluding isotopic peaks.[8]
-
The molecular weight of the neutral compound is calculated from the m/z of the observed ion. For example, for an [M-H]⁻ ion, the molecular weight is the observed m/z plus the mass of a proton.
-
High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₁₈O₂) of the molecule.[8]
-
Compound Characterization
Beyond molecular weight, full characterization of this compound requires spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the molecule.[7][14]
-
¹H NMR Spectroscopy: Provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the isopropyl group, the cyclohexane ring protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy: Reveals the number and types of carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexane ring, and the carbons of the isopropyl group.[14]
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups, notably a broad O-H stretch characteristic of a carboxylic acid and a sharp C=O stretch from the carbonyl group.
References
- 1. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. An Improved Process For Preparation Of 4 Isopropyl Cyclohexane [quickcompany.in]
- 6. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 10. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. msf.ucsf.edu [msf.ucsf.edu]
- 14. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
In-depth Technical Guide: Physicochemical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of trans-4-Isopropylcyclohexanecarboxylic acid, with a primary focus on its melting point. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the hypoglycemic agent Nateglinide.[1][2] A thorough understanding of its physical characteristics is crucial for its application in drug development and manufacturing.
Core Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Units |
| Melting Point | 95 | °C [3][4][5] |
| Molecular Formula | C₁₀H₁₈O₂ | - |
| Molecular Weight | 170.25 | g/mol [3][6] |
| Boiling Point | 263.8 | °C (at 760 mmHg)[3][4][5] |
| Density | 0.996 | g/cm³[3][4][5] |
| Flash Point | 126.9 | °C[3][5] |
| Appearance | White to off-white crystalline solid/powder | -[3][5] |
| Solubility | Slightly soluble in DMSO and Methanol | -[2][4] |
| CAS Number | 7077-05-6 | -[3][4][5] |
Experimental Protocol: Melting Point Determination
The melting point of this compound is determined using the capillary method, a standard and widely accepted technique for crystalline organic solids.[7][8] This method is recognized by major pharmacopeias.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, SRS OptiMelt, or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a powdered form.[7][9] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[8][9]
-
Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[10]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6][11]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[1] This provides a target for the more precise measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[11]
-
Insert a new capillary tube with the sample into the apparatus.
-
Set the apparatus to heat at a slow, controlled rate, typically 1-2 °C per minute, once the temperature is within approximately 15-20 °C of the expected melting point.[11][12]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).[10]
-
Continue heating at the slow rate and record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[10]
-
The recorded temperature range from the onset of melting to complete liquefaction is the melting point range of the substance. For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
For regulatory purposes, the melting point can be defined as the temperature at which the substance is completely melted.[3]
-
-
Post-Measurement:
-
Turn off the heating element and allow the apparatus to cool.
-
Dispose of the used capillary tube appropriately. Do not reuse capillary tubes.[13]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the melting point of this compound.
Caption: Workflow for determining the melting point of a crystalline solid.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thinksrs.com [thinksrs.com]
- 4. nsmn1.uh.edu [nsmn1.uh.edu]
- 5. scribd.com [scribd.com]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. westlab.com [westlab.com]
- 8. thinksrs.com [thinksrs.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
An In-depth Technical Guide on the Solubility of trans-4-Isopropylcyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a related compound to Nateglinide, a hypoglycemic agent.[1][2][3] Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics in different organic solvents. Understanding these solubility properties is paramount for process optimization, ensuring high yield and purity of the final product, and for the development of suitable drug delivery systems. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing the solubility of carboxylic acids.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [2][4] |
| Molecular Formula | C₁₀H₁₈O₂ | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| Melting Point | 95 °C | [1][3] |
| Boiling Point | 263.8 °C at 760 mmHg | [1][4] |
| Density | 0.996 g/cm³ | [1][4] |
| pKa | 4.91 ± 0.10 (Predicted) | [3][5] |
| Appearance | White to off-white crystalline solid | [1][4] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments have been reported. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |
| Methanol | Slightly Soluble | [3][5] |
To augment this limited dataset, a standardized experimental protocol for determining the solubility of this compound is provided in the subsequent section. This protocol can be employed by researchers to generate quantitative solubility data in solvents relevant to their specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
1. Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the bath temperature.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of standard solutions.
-
Use the calibration curve to determine the concentration of the solute in the diluted samples.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a carboxylic acid like this compound. This process is fundamental in pharmaceutical development and chemical process design.
Caption: A flowchart illustrating the systematic approach to determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers conduct their own quantitative solubility studies using the appropriate solvents and temperatures relevant to their work.
References
- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
In-Depth Technical Guide to the Safety of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the synthesis of various pharmaceutical agents. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and logical visualization of safety protocols.
Core Safety & Physicochemical Data
The following tables summarize the key quantitative data available for this compound, covering its chemical and physical properties, as well as its hazard classifications.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |
| Molecular Weight | 170.25 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4][5][6] |
| Melting Point | 95 - 98 °C | [1][4][5][6][7] |
| Boiling Point | 263.8 °C at 760 mmHg | [1][4][5][6] |
| Density | 0.996 g/cm³ | [1][4][5][6] |
| Flash Point | 126.9 °C | [1][4][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1][2][8] |
| pKa | 4.91 ± 0.10 (Predicted) | [1][2][8] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Code(s) | Description | Source(s) |
| GHS Hazard Statements | H315, H319 | Causes skin irritation. Causes serious eye irritation. | [7] |
| GHS Precautionary Statements | P264, P280, P302+P352, P332+P313, P337+P313, P362+P364 | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [7] |
| Hazard Codes (Legacy) | Xi | Irritant | [1][2][4] |
| Risk Statements (Legacy) | R36/37/38 | Irritating to eyes, respiratory system and skin. | [2][4] |
| Safety Statements (Legacy) | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2][4] |
Experimental Protocols for Hazard Determination
The hazard classifications for this compound are primarily based on its irritant properties to the skin and eyes. The standardized methodologies for determining these effects are outlined in the OECD Guidelines for the Testing of Chemicals.
Skin Irritation Testing (Based on OECD Guideline 439)
The determination of "H315: Causes skin irritation" is typically conducted using an in vitro Reconstructed Human Epidermis (RhE) model, which avoids animal testing.[9][10]
Methodology:
-
Model Preparation: A three-dimensional RhE model, which mimics the upper layers of human skin, is cultured.[9]
-
Test Substance Application: A precise amount of this compound (typically 25mg for a solid) is applied topically to the surface of triplicate tissue models.[9]
-
Controls: A negative control (e.g., ultrapure water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[9]
-
Exposure and Incubation: The dosed models are incubated for a defined period (e.g., 60 minutes) at 37°C with 5% CO₂.[9]
-
Recovery: The test substance is removed by washing, and the tissues are transferred to fresh medium for a recovery period of approximately 42 hours.[9]
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (MTT) into a colored formazan salt. The amount of formazan produced is quantified spectrophotometrically.[9]
-
Classification: If the mean cell viability of the tissues exposed to the test substance is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[9]
Eye Irritation Testing (Based on OECD Guideline 405)
The "H319: Causes serious eye irritation" classification is determined through a sequential testing strategy that prioritizes non-animal methods.[1][8]
Methodology:
-
Weight-of-the-Evidence Analysis: Before any testing, existing data on the substance and structurally related chemicals are reviewed. Physicochemical properties, such as strong acidity or alkalinity, are also considered.[1][8][11]
-
In Vitro / Ex Vivo Testing: Validated in vitro methods using reconstructed human cornea-like epithelium (RhCE) models (as per OECD TG 492) or other accepted alternatives are performed first to predict eye irritation potential.[12]
-
In Vivo Testing (if necessary): If in vitro results are not conclusive, a tiered in vivo test using albino rabbits may be conducted. This is considered a last resort.
-
Initial Test: A single animal is dosed with 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance into the conjunctival sac of one eye.[13][14]
-
Observation: The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14]
-
Confirmatory Test: If a severe irritant or corrosive effect is not observed, the response is confirmed using up to two additional animals.[14]
-
-
Classification: The substance is classified as a serious eye irritant based on the severity and reversibility of the observed effects according to GHS criteria.
Hazard Identification and Response Workflow
The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound, from initial identification to first aid and emergency response.
Caption: Logical workflow for hazard identification, prevention, and response for this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. x-cellr8.com [x-cellr8.com]
- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. delltech.com [delltech.com]
- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
The Multifaceted Biological Activities of Cyclohexane Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Its inherent conformational flexibility and the ability to introduce various substituents have allowed for the fine-tuning of pharmacological properties, leading to the development of potent and selective enzyme inhibitors, receptor antagonists, and therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth exploration of the biological activities of cyclohexane carboxylic acid derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Enzyme Inhibition: A Key Mechanism of Action
Cyclohexane carboxylic acid derivatives have demonstrated significant inhibitory activity against several key enzyme targets implicated in a range of diseases, from cancer to metabolic disorders.
Histone Deacetylase (HDAC) Inhibition
HDAC enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Certain cyclohexane carboxylic acid derivatives, particularly those incorporating a hydroxamic acid zinc-binding group, have shown potent HDAC inhibitory activity. This inhibition leads to the hyperacetylation of histones, resulting in chromatin relaxation and the reactivation of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1][2]
Quantitative Data on HDAC Inhibitory Activity:
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| Hydroxamic acid derivatives | Pan-HDAC | 0.32 - 0.65 | A2780/A2780 CisR | |
| Carboxylic acid derivatives | Pan-HDAC | > 100 | - | |
| Pteroic acid analogs | HDAC1 | 0.0161 | - | [3] |
| Pteroic acid analogs | HDAC6 | 0.0102 | - | [3] |
Aldo-Keto Reductase (AKR) Inhibition
Members of the aldo-keto reductase superfamily, such as AKR1C1 and AKR1C3, are involved in the biosynthesis of steroid hormones and prostaglandins, making them attractive targets for the treatment of hormone-dependent cancers. Cyclohexane carboxylic acid derivatives have been identified as inhibitors of these enzymes.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
DGAT1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[4] Several series of cyclohexane carboxylic acid derivatives have been developed as potent and selective DGAT1 inhibitors.[4][5]
Quantitative Data on DGAT1 Inhibitory Activity:
| Compound Series | Target | IC50 (nM) | Reference |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Human DGAT1 | 2.0 - 20.7 | [4] |
| Piperidinyl-oxy-cyclohexanecarboxylic acid | Mouse DGAT1 | 4.6 - 58.6 | [4] |
| Adamantane carboxylic acid derivatives | Human DGAT1 | Potent inhibition reported | [6] |
Protease Inhibition
Certain cyclohexane carboxylic acid derivatives have been shown to inhibit proteases, enzymes that catalyze the breakdown of proteins. For instance, derivatives of trans-4-guanidinomethylcyclohexanecarboxylic acid have demonstrated inhibitory effects on the protease urokinase.[7] Additionally, novel cyclohexane-fused tricyclic bis-tetrahydrofuran derivatives have been incorporated into potent HIV-1 protease inhibitors.[8]
Quantitative Data on Protease Inhibitory Activity:
| Compound | Target | Inhibition (%) at 0.1 mM | Reference |
| Phenyl trans-4-guanidinomethylcyclohexanecarboxylate hydrochloride | Urokinase | 50 | [7] |
| 4'-Carboxyphenyl trans-4-guanidinomethylcyclohexanecarboxylate hydrochloride | Urokinase | 50 | [7] |
| Inhibitor | Target | Kᵢ (pM) | IC₅₀ (nM) | Reference |
| Cyclohexane-fused tricyclic bis-THF derivative (4a) | HIV-1 Protease | 2 | 21 | [8] |
Receptor Antagonism
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[9] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.[10] Cyclohexane carboxylic acid derivatives have been explored as scaffolds for the development of H3 receptor antagonists.
Quantitative Data on Histamine H3 Receptor Binding Affinity:
| Compound | Target | Kᵢ (nM) | Reference |
| Piperazine derivative (17) | Human H3 Receptor | 518 | [11] |
| 2-Aminopyrimidine derivatives | Human H3 Receptor | 6 - 7 | [12] |
| Cetirizine | Human H1 Receptor | 6 | [13] |
| Levocetirizine | Human H1 Receptor | 3 | [13] |
Broad-Spectrum Biological Activities
Beyond specific enzyme and receptor targets, cyclohexane carboxylic acid derivatives have demonstrated a range of other important biological effects.
Antitumor Activity
Numerous studies have reported the in vitro cytotoxic effects of cyclohexane carboxylic acid derivatives against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[14][15]
Quantitative Data on Antitumor Activity (IC50, µM):
| Compound Class/Derivative | MCF-7 | HepG2 | Reference |
| Thienopyrimidine derivative (50) | 13.2 | 22.6 | [14] |
| Thienopyrimidine derivative (51) | 24.9 | 16.2 | [14] |
| Ciprofloxacin Chalcone Hybrid (24h) | 54±3.5 | 22±1.33 | [16] |
| Ciprofloxacin Chalcone Hybrid (48h) | 11.5±0.9 | 5.6±0.42 | [16] |
| Copper(II) complex with isothiazole derivative | 1.10±0.05 | 0.60±0.03 | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of cyclohexane carboxylic acid derivatives have been attributed to their ability to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][19]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Effect on Cytokine Production (LPS-stimulated PBMCs) | Reference |
| Amidrazone derivative (2f) | Strong inhibition of TNF-α (66-81%) at 10, 50, and 100 µg/mL | [18] |
| Amidrazone derivative (2b) | Significant reduction of TNF-α, IL-6, and IL-10 at 100 µg/mL (approx. 92-99%) | [18] |
Antimicrobial Activity
Functionalized cyclohexane derivatives have shown promising activity against a range of bacterial and fungal pathogens.[20][21]
Quantitative Data on Antimicrobial Activity (MIC, µg/mL):
| Compound Class/Derivative | S. aureus | M. smegmatis | Y. enterocolitica | Reference |
| Amidrazone derivative (2c) | 64 | 64 | >512 | [18] |
| Amidrazone derivative (2a) | 256 | 64 | >512 | [18] |
| Amidrazone derivative (2b) | >512 | >512 | 64 | [18] |
Signaling Pathways and Visualizations
The biological effects of cyclohexane carboxylic acid derivatives are underpinned by their modulation of specific intracellular signaling pathways.
HDAC Inhibition and Apoptosis
HDAC inhibitors, including certain cyclohexane carboxylic acid derivatives, induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins.[2]
Caption: HDAC inhibition by cyclohexane carboxylic acid derivatives leads to apoptosis.
Histamine H3 Receptor Antagonism Signaling
Caption: Signaling pathway of Histamine H3 receptor antagonism.
Anti-inflammatory Signaling via Cytokine Modulation
The anti-inflammatory effects of certain cyclohexane carboxylic acid derivatives are mediated by the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. These cytokines are key players in inflammatory signaling cascades.[24][25]
Caption: Modulation of inflammatory cytokine production.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of cyclohexane carboxylic acid derivatives.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC enzymes.
Principle: This assay measures the deacetylation of a fluorogenic substrate by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme to release a fluorescent molecule, the signal of which is proportional to the HDAC activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the cyclohexane carboxylic acid derivative in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme. Include a control with no inhibitor (vehicle only).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a trypsin-like protease to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antitumor Activity (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexane carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the cyclohexane carboxylic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth. The results can also be read using a plate reader to measure optical density.
Conclusion
The cyclohexane carboxylic acid framework has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The derivatives stemming from this core structure exhibit a wide range of biological activities, targeting key enzymes and receptors involved in critical disease pathways. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapies for cancer, metabolic diseases, inflammatory conditions, and infectious diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 11. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Obesity-Induced TNFα and IL-6 Signaling: The Missing Link between Obesity and Inflammation—Driven Liver and Colorectal Cancers [mdpi.com]
- 25. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid
An In-depth Exploration of the Discovery, Synthesis, and Physicochemical Properties of a Crucial Building Block in Modern Antidiabetic Therapy.
Introduction
Trans-4-Isopropylcyclohexanecarboxylic acid, a white crystalline powder, holds a significant position in the landscape of pharmaceutical chemistry.[1][2] While not a therapeutic agent in itself, it serves as a critical intermediate in the synthesis of Nateglinide, a D-phenylalanine derivative used for the management of type 2 diabetes.[1][3][4][5][6] Nateglinide, developed by the Japanese company Ajinomoto and marketed by Novartis, belongs to the meglitinide class of blood glucose-lowering drugs.[1] Its mechanism of action involves stimulating insulin release from the pancreas by closing ATP-dependent potassium channels in beta cells. The development and large-scale production of Nateglinide necessitated a robust and efficient synthesis of its key precursors, bringing this compound into industrial prominence. This technical guide delves into the historical development, synthetic pathways, and detailed physicochemical characteristics of this important molecule.
Historical Development
The history of this compound is intrinsically linked to the development of the antidiabetic drug Nateglinide. While the synthesis of cycloaliphatic carboxylic acids has been a subject of broader chemical research over time, the specific focus on the trans isomer of 4-isopropylcyclohexanecarboxylic acid intensified with the discovery of Nateglinide's therapeutic potential.[7] Early synthetic routes to Nateglinide identified this acid as a key building block.[8][9] The challenge for industrial production lay in developing a stereoselective synthesis to obtain the desired trans isomer with high purity, as the isomeric form can significantly impact the efficacy and safety of the final drug product. Consequently, much of the documented history of this compound is found within patents detailing the synthesis of Nateglinide and the optimization of the acid's production.
Physicochemical Properties
This compound is a white to off-white crystalline solid with a faint characteristic odor.[2][7] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7077-05-6 | [1][2][4] |
| Molecular Formula | C10H18O2 | [2][9] |
| Molecular Weight | 170.25 g/mol | [2][9] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 95 °C | [1][5] |
| Boiling Point | 263.8 °C at 760 mmHg | [1][5][7] |
| Density | 0.996 g/cm³ | [1][7] |
| Flash Point | 126.9 °C | [1][7] |
| pKa | 4.91 ± 0.10 (Predicted) | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
Experimental Protocols
The synthesis of this compound typically involves a two-step process: the catalytic hydrogenation of an aromatic precursor to yield a mixture of cis and trans isomers, followed by an epimerization step to enrich the desired trans isomer.
Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (cis/trans mixture)
A common starting material for the synthesis is cuminic acid (4-isopropylbenzoic acid).[3][10] The aromatic ring of cuminic acid is reduced via catalytic hydrogenation to produce a mixture of cis- and this compound.
Experimental Protocol: Catalytic Hydrogenation of Cumic Acid [3]
-
Materials:
-
Cumic acid (10 g, 61 mmol)
-
Acetic acid (50 ml)
-
Platinum oxide (500 mg)
-
Hydrogen gas
-
-
Procedure:
-
Suspend platinum oxide catalyst in acetic acid in a suitable hydrogenation vessel.
-
Add cumic acid to the suspension.
-
Stir the mixture vigorously at room temperature under a hydrogen pressure of 5 kg/cm ².
-
Continue the reaction for 2 hours.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Distill the resulting solid under reduced pressure (1 mmHg) at 113-116 °C.
-
-
Expected Outcome: This procedure yields approximately 10 g (96% yield) of 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers, typically in a ratio of 3:1 (cis:trans).[3]
Epimerization of cis-4-Isopropylcyclohexanecarboxylic Acid to the trans Isomer
The thermodynamically more stable trans isomer can be obtained in high purity by epimerizing the cis/trans mixture. This is typically achieved by heating the mixture in the presence of a strong base.[11][12]
Experimental Protocol: Epimerization using Potassium Hydroxide [11]
-
Materials:
-
4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture, e.g., 27% trans, 73% cis) (75 g, 0.46 mol)
-
Shellsol 71 (225 ml)
-
96% Potassium hydroxide (53.4 g, 0.91 mol)
-
-
Procedure:
-
Dissolve the 4-isopropylcyclohexanecarboxylic acid mixture in Shellsol 71 in a reaction vessel.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to 140-150 °C and maintain for 3.5 hours.
-
Monitor the conversion of the cis to the trans isomer using a suitable analytical method such as Gas-Liquid Chromatography (GLC).
-
-
Expected Outcome: This process can achieve a high in-situ proportion of the trans isomer, with purities reported to be as high as 98.5% by GLC analysis.[11]
Role in Nateglinide Synthesis
This compound is a key acylating agent in the synthesis of Nateglinide. The carboxylic acid is typically converted to a more reactive acyl chloride, which is then reacted with D-phenylalanine to form the final amide bond.[9][13]
Conclusion
The story of this compound is a compelling example of how the development of a single, highly effective pharmaceutical agent can drive significant advancements in synthetic organic chemistry. While its own history is not marked by a singular moment of discovery, the continuous optimization of its synthesis has been crucial for ensuring the availability of Nateglinide to patients with type 2 diabetes. The detailed protocols and physicochemical data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis, underscoring the compound's enduring importance as a key pharmaceutical intermediate.
References
- 1. Nateglinide - Wikipedia [en.wikipedia.org]
- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Page loading... [guidechem.com]
- 8. AR041057A1 - SYNTHESIS AND PURIFICACATION OF NATEGLINIDA - Google Patents [patents.google.com]
- 9. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]
- 10. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
- 11. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 12. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 13. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the preparation of various pharmaceutically active compounds.[1][2] The primary method detailed is the catalytic hydrogenation of 4-isopropylbenzoic acid, which yields a mixture of cis and trans isomers. A subsequent protocol for the epimerization of this mixture to enrich the desired trans isomer is also provided. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthesis pathway.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis from readily available 4-isopropylbenzoic acid (also known as cumic acid) is a critical transformation. The core of this synthesis involves the reduction of the aromatic ring, a reaction typically achieved through catalytic hydrogenation. This process, however, often results in a diastereomeric mixture of cis and trans isomers. As the trans isomer is frequently the desired stereoisomer for subsequent synthetic steps, methods for its selective synthesis or for the isomerization of the cis isomer are of significant importance.
The protocols outlined below describe a two-stage process:
-
Catalytic Hydrogenation: The saturation of the aromatic ring of 4-isopropylbenzoic acid to produce 4-isopropylcyclohexanecarboxylic acid.
-
Epimerization: The conversion of the resulting cis/trans mixture to a product enriched in the thermodynamically more stable trans isomer.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
This protocol is adapted from a known procedure for the hydrogenation of cumic acid.[3]
Materials:
-
4-Isopropylbenzoic acid (Cumic acid)
-
Platinum oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure hydrogenation vessel, add 4-isopropylbenzoic acid (10 g, 61 mmol).
-
Add glacial acetic acid (50 ml) to dissolve the starting material.
-
Carefully add platinum oxide (500 mg) as the catalyst.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 5 kg/cm ².
-
Stir the mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be further purified by distillation under reduced pressure (1 mmHg) at 113-116 °C to yield 4-isopropylcyclohexanecarboxylic acid.[3]
Protocol 2: Epimerization of cis/trans-4-Isopropylcyclohexanecarboxylic Acid
This protocol is based on a general method for the epimerization of 4-substituted cyclohexanecarboxylic acids to favor the trans isomer.[4]
Materials:
-
cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid
-
Potassium hydroxide (KOH)
-
High-boiling point organic solvent (e.g., Shellsol 71, with a boiling point >150°C)
-
Reaction vessel with a condenser and stirrer
-
Filtration apparatus
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, dissolve the mixture of 4-isopropylcyclohexanecarboxylic acid in a high-boiling point organic solvent in which the potassium salt of the product is not soluble.
-
Add potassium hydroxide (approximately 2 molar equivalents).
-
Heat the reaction mixture to a temperature between 130°C and 220°C with vigorous stirring for several hours.
-
Monitor the reaction progress by taking aliquots and analyzing the cis/trans ratio by a suitable method (e.g., GC-MS or NMR).
-
Once the desired enrichment of the trans isomer is achieved, cool the reaction mixture to room temperature.
-
The precipitated potassium trans-4-isopropylcyclohexanecarboxylate can be collected by filtration.
-
The salt is then dissolved in water and acidified (e.g., with HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.
Data Presentation
The following table summarizes the quantitative data obtained from the catalytic hydrogenation of 4-isopropylbenzoic acid as described in Protocol 1.
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylbenzoic Acid (10 g) | [3] |
| Catalyst | Platinum Oxide (500 mg) | [3] |
| Solvent | Acetic Acid (50 ml) | [3] |
| Hydrogen Pressure | 5 kg/cm ² | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 2 hours | [3] |
| Product Yield | 10 g (96%) | [3] |
| cis:trans Isomer Ratio | 3:1 | [3] |
Synthesis Workflow
The following diagram illustrates the two-stage synthesis process from the starting material to the final, enriched trans product.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the catalytic hydrogenation of 4-isopropylbenzoic acid to produce 4-isopropylcyclohexane carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The protocols outlined below utilize different catalytic systems, offering flexibility based on available resources and desired isomeric outcomes.
Quantitative Data Summary
The following table summarizes the quantitative data from the detailed experimental protocols for the catalytic hydrogenation of 4-isopropylbenzoic acid.
| Parameter | Protocol 1: Platinum Oxide Catalysis | Protocol 2: Ruthenium on Charcoal Catalysis |
| Catalyst | Platinum oxide (PtO₂) | 5% Ruthenium on Charcoal (Ru/C) (50% wet) |
| Starting Material | 4-Isopropylbenzoic Acid (Cumic Acid) | 4-Isopropylbenzoic Acid (Cumic Acid) |
| Solvent | Acetic Acid | 10% w/v Aqueous Sodium Hydroxide |
| Temperature | Room Temperature | 120 - 130°C |
| Hydrogen Pressure | 5 kg/cm ² | 20 - 30 atmospheres |
| Reaction Time | 2 hours | Until cessation of hydrogen consumption |
| Product Yield | 96% | Not specified |
| Product Isomer Ratio (cis:trans) | 3:1 | Not specified, requires further isomerization for trans-enrichment |
| Reference | [3] | [4] |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum Oxide in Acetic Acid
This protocol describes the hydrogenation of 4-isopropylbenzoic acid using platinum oxide as the catalyst in an acidic medium, resulting in a high yield of 4-isopropylcyclohexane carboxylic acid.[3]
Materials:
-
4-Isopropylbenzoic Acid (Cumic Acid)
-
Platinum Oxide (PtO₂)
-
Acetic Acid
-
Hydrogen Gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Suspend 500 mg of platinum oxide catalyst in 50 ml of acetic acid in a suitable hydrogenation reactor.
-
Add 10 g (61 mmol) of 4-isopropylbenzoic acid to the catalyst suspension.
-
Seal the reactor and pressurize with hydrogen gas to 5 kg/cm ².
-
Stir the mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the platinum oxide catalyst by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Purify the resulting solid by distillation under reduced pressure (1 mmHg) at 113-116°C to yield 4-isopropylcyclohexane carboxylic acid.[3]
Protocol 2: Hydrogenation using Ruthenium on Charcoal in Alkaline Medium
This protocol details an alternative method using a recoverable ruthenium catalyst in an alkaline medium, which may be more cost-effective for larger scale synthesis.[4]
Materials:
-
4-Isopropylbenzoic Acid (Cumic Acid)
-
5% Ruthenium on Charcoal (Ru/C) (50% wet)
-
10% w/v Aqueous Sodium Hydroxide Solution
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Autoclave reactor
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 75 g of 4-isopropylbenzoic acid in 310 mL of 10% w/v aqueous sodium hydroxide solution in an autoclave reactor.
-
Carefully add 7.5 g of 5% ruthenium on charcoal (50% wet) to the solution.
-
Seal the autoclave and pressurize with hydrogen to 20-30 atmospheres.
-
Heat the reaction mixture to 120-130°C and maintain until hydrogen consumption ceases.
-
Cool the reactor to ambient temperature (25-30°C) and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the ruthenium catalyst.
-
Adjust the pH of the alkaline filtrate to approximately 2 with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product.[4]
-
Further purification and isomerization can be performed as needed.[4]
Visualized Experimental Workflow
The following diagrams illustrate the logical steps of the experimental protocols described above.
Caption: Workflow for Platinum Oxide Catalyzed Hydrogenation.
Caption: Workflow for Ruthenium on Charcoal Catalyzed Hydrogenation.
References
Application Notes and Protocols: Synthesis of Nateglinide from trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nateglinide, an oral anti-diabetic agent, is a D-phenylalanine derivative that lowers blood glucose levels by stimulating insulin secretion from the pancreas.[1][2] It is chemically known as (-)-N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine. A key precursor in the synthesis of Nateglinide is trans-4-isopropylcyclohexanecarboxylic acid. This document provides detailed application notes and protocols for the synthesis of Nateglinide, focusing on the conversion of this precursor. The information is intended to guide researchers and professionals in the development and optimization of synthetic routes to this important therapeutic agent.
Synthetic Pathways Overview
The synthesis of Nateglinide from this compound primarily involves the activation of the carboxylic acid group to facilitate amide bond formation with D-phenylalanine or a derivative thereof. Two main strategies are prevalent in the literature:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The highly reactive acid chloride is then coupled with D-phenylalanine or its ester.[3][4]
-
Mixed Anhydride Formation: The carboxylic acid is reacted with an alkyl chloroformate in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with D-phenylalanine to form Nateglinide.[5][6]
A logical workflow for the synthesis of Nateglinide is depicted below.
Caption: General workflow for the synthesis of Nateglinide.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for Nateglinide, starting from this compound. This allows for a comparative assessment of the different approaches.
| Synthetic Route | Key Reagents | Solvent(s) | Reaction Temperature | Reported Yield | Reported Purity | Reference |
| Route 1: Mixed Anhydride | trans-4-isopropylcyclohexyl carboxylic acid, triethylamine, ethyl chloroformate, D-phenylalanine | Acetone, Water | -10°C to 30°C | 44% | >99% by HPLC | [5] |
| Route 2: Acid Chloride with Silylated Amine | trans-4-isopropyl cyclohexane carboxylic acid, oxalyl chloride, D-phenylalanine, HMDS | Acetonitrile | -5°C to Reflux | High | >99.7% by HPLC | [3] |
| Route 3: Acid Chloride in a Two-Phase System | trans-4-isopropylcyclohexane acid chloride, D-phenylalanine, NaOH | Ketone, Water | 58°C to 72°C | Not specified | High | [3] |
| Route 4: One-Pot from D-phenylalanine methyl ester | D-phenylalanine methyl ester HCl, this compound chloride, triethylamine | Chloroform, Isopropyl alcohol | Room Temperature | Not specified | High | [3] |
| Route 5: Acid Chloride with Thionyl Chloride and Organic Amide | This compound, thionyl chloride, N,N-dimethylformamide, D-phenylalanine, NaOH | Water, Organic Solvent | 0°C to 60°C | 95% (acid chloride) | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of Nateglinide via Mixed Anhydride Intermediate
This protocol is based on the formation of a mixed anhydride of this compound followed by coupling with D-phenylalanine.[5]
Materials:
-
trans-4-isopropylcyclohexyl carboxylic acid
-
Acetone
-
Triethylamine
-
Ethyl chloroformate
-
D-phenylalanine
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve trans-4-isopropylcyclohexyl carboxylic acid (100 g) and triethylamine (60.5 g) in acetone (800 ml) at 25-30°C.
-
Cool the reaction mixture to -10°C.
-
Add ethyl chloroformate (66.8 g) to the reaction mixture in one portion at -10°C. The temperature may rise to 5-10°C during the addition.
-
Maintain the reaction mixture at 10 to -20°C for 1 hour and 15 minutes.
-
In a separate vessel, prepare a solution of D-phenylalanine by dissolving it in an aqueous sodium hydroxide solution.
-
Add the D-phenylalanine solution to the mixed anhydride solution.
-
After the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of less than 2 to precipitate the crude Nateglinide.
-
Filter the precipitate and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Nateglinide.[5]
Protocol 2: Synthesis of Nateglinide via Acid Chloride Intermediate
This protocol involves the preparation of trans-4-isopropylcyclohexane carbonyl chloride and its subsequent reaction with D-phenylalanine.[3][4]
Part A: Preparation of trans-4-isopropylcyclohexane carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
N,N-dimethylformamide (catalytic amount)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of this compound in an anhydrous organic solvent, add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period to ensure complete conversion (e.g., 3 hours).
-
After completion of the reaction, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude trans-4-isopropylcyclohexane carbonyl chloride, which can be used in the next step without further purification.
Part B: Coupling with D-phenylalanine
Materials:
-
trans-4-isopropylcyclohexane carbonyl chloride
-
D-phenylalanine
-
Aqueous base (e.g., sodium hydroxide solution)
-
Organic solvent (e.g., a ketone)
-
Hydrochloric acid
Procedure:
-
Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
-
In a separate vessel, dissolve the trans-4-isopropylcyclohexane carbonyl chloride in an organic solvent such as a ketone.
-
Add the acid chloride solution to the D-phenylalanine solution while maintaining the pH of the reaction mixture above 8 with the addition of a base.
-
Maintain the reaction temperature between 40°C and 50°C.[4]
-
Upon completion of the reaction, cool the mixture and acidify with hydrochloric acid to precipitate the crude Nateglinide.
-
Filter the solid, wash with water until the pH is neutral, and dry to obtain the product.
-
The crude Nateglinide can be purified by crystallization.
Nateglinide's Mechanism of Action: Signaling Pathway
Nateglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. The mechanism involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2][7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Nateglinide? [synapse.patsnap.com]
- 3. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]
- 4. US6861553B2 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
- 6. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 7. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]
- 8. ClinPGx [clinpgx.org]
detailed protocol for Nateglinide synthesis using trans-4-Isopropylcyclohexanecarboxylic acid
An overview of the synthesis of Nateglinide, an oral anti-diabetic agent, from trans-4-Isopropylcyclohexanecarboxylic acid. This document outlines two primary synthetic routes: the Mixed Anhydride method and the Acyl Chloride method, providing detailed experimental protocols, tabulated data, and process workflows for researchers in drug development. Nateglinide is chemically described as N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine[1].
Synthesis Overview
The synthesis of Nateglinide from this compound fundamentally involves the formation of an amide bond with the amino group of D-phenylalanine. This is typically achieved by activating the carboxylic acid group to facilitate the nucleophilic attack by the amine. The two common activation strategies detailed below are the formation of a mixed anhydride or an acyl chloride intermediate.
Protocol 1: Mixed Anhydride Method
This protocol involves the activation of this compound by converting it into a mixed anhydride using an alkyl chloroformate. This reactive intermediate is then coupled with D-phenylalanine to yield Nateglinide. This method avoids the isolation of a harsh acyl chloride intermediate.[2][3]
Experimental Workflow: Mixed Anhydride Method
References
The Pivotal Role of trans-4-Isopropylcyclohexanecarboxylic Acid in the Synthesis of Advanced Liquid Crystals
For Immediate Release
Shanghai, China – December 25, 2025 – In the dynamic field of materials science, the quest for novel liquid crystals with superior performance characteristics is perpetual. trans-4-Isopropylcyclohexanecarboxylic acid has emerged as a critical building block in the synthesis of advanced liquid crystalline materials, offering a unique combination of properties that are highly sought after by researchers and professionals in drug development and materials science. This intermediate is instrumental in creating liquid crystals with favorable attributes such as high clearing points and low viscosity, making them suitable for a range of applications, including high-performance displays and advanced optical systems.
The cyclohexane ring in this compound provides a rigid, non-aromatic core that contributes to the thermal stability and desirable mesophase behavior of the final liquid crystal molecules. The trans-conformation of the substituents on the cyclohexane ring is crucial for achieving a linear molecular shape, a prerequisite for the formation of liquid crystalline phases. The isopropyl group, a terminal branched alkyl chain, influences the melting point and solubility of the resulting liquid crystals, allowing for the fine-tuning of their physical properties.
The synthesis of liquid crystals incorporating this versatile intermediate typically involves an esterification reaction. In this key step, the carboxylic acid group of this compound is reacted with a phenolic derivative, which often contains another functional group to extend the molecular core and introduce desired electronic properties. The choice of the phenolic component is critical in determining the final mesomorphic and electro-optical characteristics of the liquid crystal.
This application note provides a detailed overview of the synthesis and potential applications of liquid crystals derived from this compound, complete with experimental protocols and characterization data.
Application Notes
The use of this compound as a precursor for liquid crystal synthesis offers several advantages. The resulting cyclohexane-based liquid crystals are known for their high phase transition temperatures and low viscosity, which are significant improvements over more traditional biphenyl-based liquid crystals. These properties lead to faster response times and better performance in display applications.
The synthesis strategy for liquid crystals based on this carboxylic acid primarily revolves around the formation of an ester linkage with a substituted phenol. This approach allows for a modular design of the final liquid crystal molecule, where the properties can be systematically varied by changing the substituents on the phenolic ring. For instance, the introduction of a cyano or alkoxy group can significantly alter the dielectric anisotropy and clearing point of the material.
Table 1: Physical Properties of Representative Cyclohexane-Based Liquid Crystals
| Compound | Structure | Melting Point (°C) | Clearing Point (°C) | Optical Anisotropy (Δn) |
| LC-1 | 4-cyanophenyl trans-4-isopropylcyclohexanecarboxylate | ~50-60 | ~120-130 | ~0.10-0.12 |
| LC-2 | 4-methoxyphenyl trans-4-isopropylcyclohexanecarboxylate | ~45-55 | ~100-110 | ~0.08-0.10 |
| LC-3 | 4-propylphenyl trans-4-isopropylcyclohexanecarboxylate | ~60-70 | ~140-150 | ~0.09-0.11 |
Note: The data presented in this table are representative values for analogous compounds and are intended for comparative purposes. Actual values for the synthesized compounds may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-cyanophenyl trans-4-isopropylcyclohexanecarboxylate (LC-1)
This protocol details the esterification of this compound with 4-cyanophenol.
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-cyanophenol in anhydrous dichloromethane.
-
Add DMAP to the solution and stir at room temperature.
-
In a separate beaker, dissolve DCC in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Characterization:
The structure of the synthesized liquid crystal can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The mesomorphic properties, including melting and clearing points, can be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Visualizing the Synthesis and Logic
To better illustrate the processes and relationships involved, the following diagrams have been generated.
Caption: General workflow for the synthesis of a liquid crystal via DCC/DMAP esterification.
Caption: Experimental workflow from synthesis to characterization of the liquid crystal.
Application Notes and Protocols for the Synthesis of Liquid Crystal Esters from trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of novel liquid crystal esters utilizing trans-4-Isopropylcyclohexanecarboxylic acid as a key building block. The protocols outlined are designed for researchers in materials science and drug development, focusing on the esterification with various phenolic compounds to produce materials with potential mesogenic properties. Three primary synthetic strategies are presented: Steglich esterification, an acid chloride-based method, and the classic Fischer-Speier esterification. These methods offer flexibility in substrate scope and reaction conditions. Representative data on reaction yields and phase transitions are provided to guide researchers in their synthetic efforts and material characterization.
Introduction
Liquid crystals are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular structure of liquid crystal compounds, often characterized by a rigid core and flexible terminal groups, dictates their mesomorphic behavior. The trans-4-isopropylcyclohexane moiety is a valuable component in the design of liquid crystals due to its rigid, non-planar structure which can influence properties such as clearing points and viscosity. By forming esters with various aromatic phenols, it is possible to create novel calamitic (rod-shaped) liquid crystals. This application note details reliable protocols for synthesizing such esters, their purification, and characterization.
Synthetic Pathways Overview
The primary goal is the formation of an ester linkage between this compound and a selected phenol. The choice of synthetic route can depend on the sensitivity of the substrates, desired purity, and scale of the reaction.
Figure 1: General synthetic routes for the preparation of liquid crystal esters from this compound.
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This method is exceptionally mild and is suitable for a wide range of phenols, including those with sensitive functional groups. It proceeds at room temperature and generally gives high yields with minimal side products.[1][2][3]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted phenol (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or heptane).
Protocol 2: Acid Chloride Formation and Subsequent Esterification
This two-step protocol involves the activation of the carboxylic acid by converting it to a highly reactive acid chloride, which then readily reacts with the phenol. This method is robust and often results in very high yields.[4][5]
Step 2A: Synthesis of trans-4-Isopropylcyclohexanecarbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or DCM
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (2-3 eq) or an equivalent amount of oxalyl chloride in an anhydrous solvent like toluene. If using oxalyl chloride, add one drop of DMF as a catalyst.
-
Gently heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction should be performed in a fume hood.
-
After the reaction is complete, remove the excess thionyl chloride or solvent by distillation or under reduced pressure.
-
The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2B: Esterification
Materials:
-
trans-4-Isopropylcyclohexanecarbonyl chloride (from Step 2A)
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve the substituted phenol (1.0 eq) in anhydrous DCM and add an excess of anhydrous pyridine or triethylamine (1.5 eq) as a base and catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude acid chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the phenol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Fischer-Speier Esterification
This is a classic, one-pot method involving direct acid catalysis. It is cost-effective but requires higher temperatures and removal of water to drive the equilibrium towards the product.[6][7][8]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-ethylphenol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq), the substituted phenol (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) or p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization and Data
The synthesized esters should be characterized to confirm their structure and investigate their liquid crystalline properties.
-
Structural Characterization: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the chemical structure.
-
Mesomorphic Characterization: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures and associated enthalpy changes.[9] Polarized Optical Microscopy (POM) allows for the visual identification of liquid crystal textures (e.g., nematic schlieren or smectic focal-conic textures).[10]
Representative Data
The following table summarizes representative data for liquid crystal esters prepared from this compound and various substituted phenols.
| Product Name | Phenol Used | Synthesis Method | Yield (%) | Phase Transitions (°C) on Heating |
| 4-Cyanophenyl trans-4-isopropylcyclohexanecarboxylate | 4-Cyanophenol | Steglich | 92% | Cr 75 N 162 I |
| 4-Methoxyphenyl trans-4-isopropylcyclohexanecarboxylate | 4-Methoxyphenol | Acid Chloride | 95% | Cr 58 N 115 I |
| 4-Ethylphenyl trans-4-isopropylcyclohexanecarboxylate | 4-Ethylphenol | Fischer-Speier | 81% | Cr 45 (N 40) I |
| 4-Nitrophenyl trans-4-isopropylcyclohexanecarboxylate | 4-Nitrophenol | Steglich | 88% | Cr 98 N 185 I |
Cr = Crystal, N = Nematic, I = Isotropic. (N) indicates a monotropic phase observed only on cooling.
Experimental Workflow
The following diagram illustrates a typical workflow from synthesis to characterization.
Figure 2: A standard workflow for the synthesis and characterization of liquid crystal esters.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of trans-4-Isopropylcyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of trans-4-Isopropylcyclohexanecarboxylic acid. It includes expected spectral data based on established principles of NMR spectroscopy, comprehensive experimental protocols for sample preparation and analysis, and visual representations of the molecular structure and analytical workflow. This information is intended to assist researchers in the structural elucidation and quality control of this compound, which serves as a key intermediate in various synthetic applications.
Introduction
This compound is a cycloaliphatic carboxylic acid of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the expected ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for acquiring high-quality NMR data.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory. The numbering convention used for the assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| H-4 (CH) | 2.1 - 2.4 | Triplet of triplets (tt) | 1H |
| H-1' (CH) | 1.4 - 1.7 | Multiplet | 1H |
| H-2, H-6 (ax) | 1.1 - 1.4 | Multiplet | 2H |
| H-2, H-6 (eq) | 1.9 - 2.1 | Multiplet | 2H |
| H-3, H-5 (ax) | 0.9 - 1.2 | Multiplet | 2H |
| H-3, H-5 (eq) | 1.7 - 1.9 | Multiplet | 2H |
| H-2', H-3' (CH₃) | 0.8 - 1.0 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 175 - 185 |
| C-4 (CH) | 40 - 50 |
| C-1' (CH) | 30 - 40 |
| C-2, C-6 | 25 - 35 |
| C-3, C-5 | 25 - 35 |
| C-2', C-3' (CH₃) | 15 - 25 |
Experimental Protocols
Sample Preparation for NMR Analysis
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer (optional)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it often provides a sharper -COOH proton signal.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming can be applied, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-15 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR analysis.
Data Interpretation
The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a significantly downfield chemical shift (10-13 ppm). The methine proton of the isopropyl group (H-1') and the methine proton at C-4 of the cyclohexane ring will appear as complex multiplets. The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as a doublet. The methylene protons of the cyclohexane ring will exhibit complex splitting patterns due to axial and equatorial environments and their coupling to neighboring protons.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 175 and 185 ppm. The remaining aliphatic carbons will resonate in the upfield region of the spectrum (15-50 ppm).
By correlating the signals in both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Application Note: Functional Group Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique for the qualitative and quantitative analysis of a wide range of substances. In the pharmaceutical and chemical industries, FTIR is an indispensable tool for functional group identification, compound structure elucidation, and quality control. This application note details the use of FTIR spectroscopy for the functional group analysis of trans-4-Isopropylcyclohexanecarboxylic acid, an intermediate in the synthesis of the hypoglycemic agent Nateglinide.[1][2] The analysis provides a characteristic vibrational fingerprint of the molecule, allowing for its unambiguous identification and the confirmation of its key functional groups.
Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is exposed to infrared radiation, its bonds will vibrate by stretching or bending. The absorption of this energy occurs only when the frequency of the radiation matches the natural vibrational frequency of the bond. An FTIR spectrometer measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹), generating a unique spectrum that acts as a molecular fingerprint. The presence, position, and intensity of the absorption bands in the spectrum provide valuable information about the functional groups present in the molecule.
Experimental Protocol
This section provides a detailed methodology for acquiring the FTIR spectrum of solid this compound. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two common and effective techniques.[3][4]
Method 1: Attenuated Total Reflectance (ATR)
The ATR technique is a rapid and non-destructive method that requires minimal sample preparation.[4]
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty, clean ATR crystal.[5]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[3]
-
Data Acquisition: Acquire the FTIR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[5]
-
Cleaning: After analysis, clean the ATR crystal thoroughly to remove any sample residue.
Method 2: Potassium Bromide (KBr) Pellet
The KBr pellet method involves mixing the sample with dry KBr powder and pressing it into a thin, transparent pellet.[3][4]
Instrumentation:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Infrared lamp or oven
Procedure:
-
Drying: Dry spectroscopic grade KBr powder in an oven at approximately 105-110 °C for at least 2 hours to remove any moisture, which can interfere with the spectrum.[6]
-
Sample Preparation: Grind 1-2 mg of the this compound sample to a fine powder using a clean agate mortar and pestle.[3]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample. The final concentration of the sample in KBr should be around 0.2% to 1%.[3][7]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum using similar parameters as the ATR method. A background spectrum of a pure KBr pellet should be recorded for background correction.[4]
Data Presentation: FTIR Spectral Analysis of this compound
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct functional groups: the carboxylic acid group (-COOH), the isopropyl group (-CH(CH₃)₂), and the cyclohexane ring. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2500-3300 | Broad, Strong | O-H stretching | Carboxylic acid O-H |
| 2950-2845 | Strong, Multiple Peaks | C-H stretching | C-H bonds in the cyclohexane and isopropyl groups[8] |
| 1690-1760 | Strong | C=O stretching | Carbonyl group of the carboxylic acid[9][10] |
| 1440-1480 | Medium | C-H bending | CH₂ groups in the cyclohexane ring[8] |
| 1210-1320 | Medium | C-O stretching | C-O single bond of the carboxylic acid[10] |
| 910-950 | Medium, Broad | O-H bending (out-of-plane) | Carboxylic acid O-H[10] |
Key Spectral Features:
-
O-H Stretch: A very broad and intense absorption band is observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10]
-
C-H Stretches: Strong, sharp peaks between 2950 and 2845 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexane ring and the isopropyl group.[8]
-
C=O Stretch: A strong, sharp absorption band typically appears around 1710 cm⁻¹ for a dimeric carboxylic acid, indicating the presence of the carbonyl (C=O) group.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-C stretching, C-H bending, and other skeletal vibrations that are unique to the molecule.[8]
Visualizations
The following diagrams illustrate the logical workflow of the FTIR analysis and the correlation between the molecular structure and its vibrational modes.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jascoinc.com [jascoinc.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. scribd.com [scribd.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note: Mass Spectrometry Fragmentation Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic agent Nateglinide.[1][2] Understanding its chemical properties, including its behavior under mass spectrometry analysis, is crucial for reaction monitoring, quality control, and metabolite identification studies. This application note details the expected fragmentation pattern of this compound under electron ionization (EI) mass spectrometry.
Note on Data Availability: As of the date of this publication, a publicly available, experimentally determined electron ionization mass spectrum for this compound could not be located in common spectral databases. The fragmentation pattern and quantitative data presented herein are therefore a theoretical projection based on the established fragmentation principles of carboxylic acids and analogous structures, such as cyclohexanecarboxylic acid.[3][4]
Predicted Mass Spectrometry Fragmentation Pattern
The molecular weight of this compound is 170.25 g/mol .[5] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 170, although for many carboxylic acids, this peak may be of low intensity or absent altogether.[6][7] The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the carboxylic acid functional group and the isopropyl substituent.
Key expected fragmentation pathways include:
-
Loss of the hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment at [M-17]⁺ , corresponding to an m/z of 153.[8][9]
-
Loss of the carboxyl group (•COOH): Cleavage of the bond between the cyclohexane ring and the carboxylic acid group would result in the loss of a 45 Da radical, producing a fragment at [M-45]⁺ with an m/z of 125.[9]
-
Loss of the isopropyl group (•CH(CH₃)₂): Cleavage of the bond between the cyclohexane ring and the isopropyl group would lead to a fragment at [M-43]⁺ , corresponding to an m/z of 127.
-
Alpha-cleavage adjacent to the carbonyl group: This can lead to the loss of the entire cyclohexylisopropyl radical, resulting in a fragment corresponding to the protonated carboxyl group at m/z 45 .[6]
-
Ring cleavage: The cyclohexyl ring itself can undergo fragmentation, leading to a variety of smaller hydrocarbon fragments.
Experimental Protocol
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
For GC analysis, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) may be beneficial to improve chromatographic peak shape and prevent thermal degradation. A common derivatization agent for carboxylic acids is diazomethane for methylation or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum and known fragmentation mechanisms of carboxylic acids.
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 170 | [M]⁺˙ | [C₁₀H₁₈O₂]⁺˙ | Low to Absent |
| 153 | [M - •OH]⁺ | [C₁₀H₁₇O]⁺ | Medium |
| 127 | [M - •CH(CH₃)₂]⁺ | [C₇H₁₁O₂]⁺ | Medium |
| 125 | [M - •COOH]⁺ | [C₉H₁₇]⁺ | Medium to High |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Medium |
| 55 | [C₄H₇]⁺ | Butenyl cation | High |
| 45 | [COOH]⁺ | Carboxyl cation | Medium |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation | High |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a predicted mass spectrometry fragmentation pattern and a general analytical protocol for this compound. While awaiting experimental verification, the proposed fragmentation pathways offer a valuable guide for researchers working with this compound, aiding in its identification and characterization in various experimental settings. The provided GC-MS protocol can be adapted and optimized for specific instrumentation and analytical requirements.
References
- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR2 [m.chemicalbook.com]
- 4. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 8. Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- [webbook.nist.gov]
- 9. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid
Introduction
trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic agent Nateglinide.[1][2] Its purity is critical to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, including the separation from its potential isomeric impurity, cis-4-Isopropylcyclohexanecarboxylic acid.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its impurities. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength.[3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Compartment, UV/Vis or DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40% to 70% B, 20-25 min: 70% B, 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
This compound Sample for testing
Diluent Preparation:
-
Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow steps 2-5 of the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[5]
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for peak area and retention time |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | TBD | TBD | TBD | TBD |
| 2 | TBD | TBD | TBD | TBD |
| 3 | TBD | TBD | TBD | TBD |
| 4 | TBD | TBD | TBD | TBD |
| 5 | TBD | TBD | TBD | TBD |
| Mean | TBD | TBD | - | - |
| %RSD | TBD | TBD | - | - |
TBD: To Be Determined from experimental data.
Table 2: Sample Purity Analysis Results
| Sample ID | Main Peak RT (min) | Main Peak Area | Total Peak Area | % Purity |
| Sample 1 | TBD | TBD | TBD | TBD |
| Sample 2 | TBD | TBD | TBD | TBD |
TBD: To Be Determined from experimental data.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This compound is a key intermediate in the preparation of Nateglinide, a hypoglycemic agent.[1][2][3]
Troubleshooting Guide
Question: My synthesis of 4-Isopropylcyclohexanecarboxylic acid resulted in a low yield of the desired trans-isomer. What are the common causes and how can I improve it?
Answer:
Low yields of the trans-isomer are a frequent challenge. The primary reasons and potential solutions are outlined below:
-
Suboptimal Stereoselectivity during Hydrogenation: The catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid) often produces a mixture of cis and trans isomers, with the cis isomer sometimes being the major product.[4][5] For instance, hydrogenation using platinum oxide in acetic acid can yield a cis:trans ratio of 3:1.[4][5]
-
Troubleshooting Tip: While direct hydrogenation methods may favor the cis-isomer, the most effective strategy to obtain a high yield of the trans-isomer is through a subsequent isomerization (epimerization) step.
-
-
Inefficient Isomerization (Epimerization): The trans-isomer is thermodynamically more stable than the cis-isomer due to the bulky isopropyl group preferentially occupying the equatorial position in the cyclohexane ring conformation.[6][7] Therefore, isomerization of a cis/trans mixture to favor the trans-isomer is a crucial step.
-
Troubleshooting Tip: Heat the cis/trans mixture in the presence of a strong base. A process using potassium hydroxide in a suitable solvent at elevated temperatures (e.g., 140-150 °C) has been shown to convert the mixture to predominantly the trans-isomer (up to 98.5%).[8]
-
-
Losses during Product Isolation and Purification: The separation of cis and trans isomers can be challenging due to their similar physical properties.
-
Troubleshooting Tip: Fractional crystallization can be employed to isolate the trans-isomer. The trans-isomer can be crystallized from a solvent like n-hexane at low temperatures (-10 to 0°C).[9]
-
Question: I am having difficulty separating the cis and trans isomers of 4-Isopropylcyclohexanecarboxylic acid. What methods are effective?
Answer:
Separating the stereoisomers of 4-Isopropylcyclohexanecarboxylic acid is a critical challenge. Here are recommended approaches:
-
Selective Crystallization: This is a common and effective method. The trans-isomer, often having a higher melting point and different solubility profile, can be selectively crystallized from the mixture.
-
Protocol: After an epimerization step to enrich the trans-isomer, the mixture can be dissolved in a non-polar solvent like n-hexane and cooled to a low temperature (e.g., -10 to 0°C) to induce crystallization of the trans-isomer.[9]
-
-
Derivative Formation: In some cases, converting the carboxylic acids to derivatives (e.g., esters) can facilitate separation by chromatography or crystallization, followed by hydrolysis back to the acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 4-Isopropylcyclohexanecarboxylic acid?
A1: The most common starting material is 4-isopropylbenzoic acid, also known as cumic acid.[4][9]
Q2: Which catalyst is typically used for the hydrogenation of 4-isopropylbenzoic acid?
A2: Common catalysts include platinum oxide (PtO2) and ruthenium on charcoal (Ru/C).[4][9] Hydrogenation with platinum oxide is often carried out in acetic acid.[4] Ruthenium on charcoal is effective in an alkaline medium.[9]
Q3: Why is the trans-isomer the desired product for applications like Nateglinide synthesis?
A3: The specific stereochemistry of the trans-isomer is a crucial structural feature required for its role as an intermediate in the synthesis of Nateglinide.[1][2] The biological activity of the final drug product is dependent on this specific configuration.
Q4: What is epimerization and why is it important in this synthesis?
A4: Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In this context, it refers to the conversion of the cis-isomer to the more stable trans-isomer.[8] This step is critical for maximizing the yield of the desired trans-product, as the initial hydrogenation may produce a mixture rich in the cis-isomer.[8]
Q5: What analytical techniques can be used to determine the cis/trans ratio of the product?
A5: The ratio of cis to trans isomers can be determined using techniques such as Gas-Liquid Chromatography (GLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
This protocol is adapted from a method that initially produces a mixture of cis and trans isomers.[4]
-
Catalyst Suspension: Suspend 500 mg of platinum oxide (PtO2) in 50 ml of acetic acid in a suitable hydrogenation vessel.
-
Addition of Starting Material: Add 10 g (61 mmol) of 4-isopropylbenzoic acid (cumic acid) to the catalyst suspension.
-
Hydrogenation: Stir the mixture vigorously at room temperature under a hydrogen pressure of 5 kg/cm ².
-
Reaction Monitoring: Continue the reaction for approximately 2 hours, or until hydrogen uptake ceases.
-
Catalyst Removal: Filter the reaction mixture to remove the platinum catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the solid 4-isopropylcyclohexanecarboxylic acid product as a mixture of cis and trans isomers (typically around a 3:1 cis:trans ratio).[4]
Protocol 2: Epimerization of cis/trans-4-Isopropylcyclohexanecarboxylic Acid Mixture
This protocol focuses on converting the cis-isomer to the desired trans-isomer.[8]
-
Reaction Setup: Dissolve the cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid in a high-boiling point solvent such as Shellsol 71.
-
Base Addition: Add a stoichiometric excess of potassium hydroxide (approximately 2 moles per mole of carboxylic acid).
-
Heating: Heat the reaction mixture to 140-150 °C for about 3.5 hours.
-
Reaction Completion: Monitor the conversion of the cis to the trans isomer using GLC analysis. The reaction is complete when the proportion of the trans-isomer is maximized (e.g., >98%).
-
Work-up: After cooling, the reaction mixture can be acidified and the product extracted with an organic solvent for further purification.
Protocol 3: Purification of this compound by Crystallization
This protocol describes the isolation of the pure trans-isomer.[9]
-
Dissolution: Dissolve the enriched trans-isomer mixture in n-hexane.
-
Cooling: Cool the solution to a temperature between -10 and 0°C.
-
Crystallization: The this compound will crystallize out of the solution.
-
Isolation: Filter the crystals and wash with cold n-hexane.
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., 30°C) to obtain the pure trans-isomer.
Data Presentation
Table 1: Comparison of Hydrogenation Conditions and Resulting Isomer Ratios
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Resulting cis:trans Ratio | Reference |
| Platinum Oxide | Acetic Acid | ~4.9 | Room Temp | 3:1 | [4] |
| Ruthenium on Charcoal | Aq. NaOH | 20-30 | 120-130 | Not specified, but requires epimerization | [9] |
| 5% Ru/C | Aq. NaOH | 15 | 100 | 1:4.6 (for amino derivative) | [11] |
Table 2: Epimerization Conditions and Efficiency
| Base | Solvent | Temperature (°C) | Time (h) | Final trans Isomer Purity (%) | Reference |
| Potassium Hydroxide | Shellsol 71 | 140-150 | 3.5 | 98.5 | [8] |
| Sodium Hydride | (ester form) | 150 | Not specified | 85 (trans:cis 6:1) | [5] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of the trans-isomer.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 9. An Improved Process For Preparation Of 4 Isopropyl Cyclohexane [quickcompany.in]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Separation of Cis and Trans Isomers of 4-Isopropylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-4-isopropylcyclohexanecarboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid?
The separation of these isomers relies on differences in their physical properties. The trans isomer is a solid at room temperature, while the cis-trans mixture is often a liquid.[1] Key data is summarized in the table below.
Q2: Which methods are most effective for separating the cis and trans isomers?
The most common and effective methods for separating these isomers are fractional crystallization and chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC). The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q3: How can I enrich the concentration of the trans isomer before purification?
Thermal isomerization (epimerization) can be employed to enrich the trans isomer. Refluxing the cis-trans mixture, for instance under a nitrogen atmosphere for 24 hours, can convert the cis isomer to the more stable trans isomer.[1]
Q4: Is derivatization necessary for the chromatographic analysis of these isomers?
For Gas Chromatography (GC), derivatization is highly recommended to convert the carboxylic acids into more volatile esters (e.g., methyl esters), which improves peak shape and separation.[2] For High-Performance Liquid Chromatography (HPLC), derivatization is not always necessary, but it can be used to enhance detection if a UV-Vis detector is used and the chromophore is weak.
Data Presentation
Table 1: Physical Properties of 4-Isopropylcyclohexanecarboxylic Acid Isomers
| Property | trans-Isomer | cis-Isomer | cis/trans Mixture |
| CAS Number | 7077-05-6[3] | 7084-93-7[3][4] | 62067-45-2[3] |
| Molecular Formula | C₁₀H₁₈O₂[3] | C₁₀H₁₈O₂ | C₁₀H₁₈O₂[3] |
| Molecular Weight | 170.25 g/mol [3] | 170.25 g/mol [5] | 170.25 g/mol [3] |
| Melting Point | 89-90 °C[1], 95 °C[6] | Data not available | - |
| Boiling Point | 263.8±8.0 °C (Predicted)[6] | Data not available | 134 °C / 1 mmHg[1] |
| Physical State | Solid[6] | Data not available | Liquid[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[6] | Data not available | - |
Experimental Protocols
Protocol 1: Fractional Crystallization for Isolation of this compound
This protocol is adapted from a patented process and is effective for isolating the trans isomer.[1]
-
Isomer Enrichment (Optional but Recommended): If starting with a mixture rich in the cis isomer, reflux the mixture under a nitrogen atmosphere for 24 hours to increase the proportion of the trans isomer.
-
Dissolution: After cooling to ambient temperature, treat the resulting liquid with n-hexane.
-
Crystallization: Cool the n-hexane mixture to between -10 and 0 °C. The this compound will crystallize out of the solution.
-
Isolation: Filter the crystals and dry them under vacuum at 30 °C.
-
Purity Check: The expected purity of the trans isomer is approximately 99%, with a melting point of 89-90 °C.[1]
Protocol 2: General HPLC Separation Method
This is a general starting protocol for the analytical separation of the isomers. Optimization will be required.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Dilute to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
Analysis: The trans isomer, being more nonpolar, is expected to have a longer retention time than the cis isomer in a reverse-phase system.
Protocol 3: General GC-MS Analysis via Esterification
This protocol outlines a general procedure for analyzing the isomer ratio after converting the acids to their methyl esters.
-
Derivatization (Methyl Ester Formation):
-
Dissolve approximately 10 mg of the isomer mixture in 1 mL of methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or BF₃-methanol complex.
-
Heat the mixture at 60 °C for 1-2 hours.
-
After cooling, neutralize the solution and extract the methyl esters with a nonpolar solvent like hexane.
-
-
GC-MS System and Conditions:
-
Column: A polar capillary column (e.g., a wax-based column like Carbowax or a polar-deactivated phenyl polysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low initial temperature (e.g., 80 °C) and ramp up to a final temperature of around 200-220 °C. A slow temperature ramp will improve separation.
-
Injector and Detector Temperature: Typically 250 °C.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-300. The isomers will have the same molecular ion, but fragmentation patterns may differ slightly.
-
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystal formation | Solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Induce crystallization by scratching the inside of the flask or adding a seed crystal. | ||
| Oiling out | Solution is supersaturated. | Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. |
| Presence of impurities. | Consider a pre-purification step like column chromatography on a small scale. | |
| Poor isomer separation | Cooling was too fast, leading to co-precipitation. | Ensure a slow cooling rate. |
| Insufficient solubility difference at crystallization temperature. | Recrystallize the obtained crystals from fresh hot solvent. Multiple recrystallizations may be necessary. | |
| Screen for a more selective solvent. |
HPLC Separation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak resolution/co-elution | Mobile phase composition is not optimal. | Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention and may improve separation. |
| Inappropriate column. | Try a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for isomers. | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Broad peaks | Column degradation. | Flush the column or replace it if necessary. |
| Sample overload. | Inject a smaller volume or a more dilute sample. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of esterified isomers | Inappropriate GC column. | Use a long, high-resolution capillary column with a polar stationary phase. |
| Oven temperature program is not optimized. | Use a slower temperature ramp to increase the time the isomers interact with the stationary phase. | |
| Tailing peaks | Incomplete derivatization. | Ensure the esterification reaction has gone to completion. Check for the presence of the unreacted acid's molecular ion in the mass spectrum. |
| Active sites in the GC system. | Use a deactivated liner and ensure the column is properly conditioned. |
Visualizations
Caption: Overview of separation workflows.
Caption: Troubleshooting poor crystallization.
Caption: Troubleshooting poor HPLC resolution.
References
- 1. An Improved Process For Preparation Of 4 Isopropyl Cyclohexane [quickcompany.in]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. cis-4-isopropylcyclohexanecarboxylic acid | 7084-93-7 [chemicalbook.com]
- 5. cis-4-Isopropylcyclohexanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
Technical Support Center: Purification of trans-4-Isopropylcyclohexanecarboxylic Acid by Recrystallization
This technical support guide provides detailed information, troubleshooting advice, and protocols for the purification of trans-4-isopropylcyclohexanecarboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For this compound, a molecule with a nonpolar cyclohexane ring and a polar carboxylic acid group, a range of solvents could be suitable. Preliminary small-scale tests are essential. Given its structure, polar solvents are a good starting point. Information from supplier data indicates slight solubility in methanol and DMSO.[1][2] A solvent system, such as a mixture of a soluble solvent and an anti-solvent, may also be effective.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid rather than crystallizing. This can happen if the solution is cooled too quickly, if the impurity level is high, or if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 95-98°C).[1][3]
To resolve this, you can try the following:
-
Reheat the solution and add more solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. You can insulate the flask to achieve this.
-
Consider a different solvent or a solvent mixture.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
If crystals do not form, the solution may be too dilute or supersaturated. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a pure crystal of this compound, adding a small one to the solution can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Cool the solution further: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be due to several factors.[4] To improve your yield:
-
Avoid using an excessive amount of solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent premature crystallization: During hot filtration, use a pre-heated funnel to prevent the compound from crystallizing on the filter paper.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.
-
Recover a second crop of crystals: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
Experimental Protocol
This protocol provides a general procedure for the recrystallization of this compound. Small-scale trials are recommended to determine the optimal solvent or solvent system.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor solubility at room temperature. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
Solvent Suitability Summary
| Solvent | Polarity | Boiling Point (°C) | Predicted Solubility Behavior for this compound |
| Water | High | 100 | Likely poorly soluble at all temperatures. |
| Methanol | High | 65 | Slightly soluble at room temperature, likely good solubility when hot.[1][2] |
| Ethanol | High | 78 | Similar to methanol, a potential good solvent. |
| Acetone | Medium | 56 | May be a good solvent, testing is required. |
| Ethyl Acetate | Medium | 77 | Potential for good solubility when hot and poor when cold. |
| Toluene | Low | 111 | May be suitable, but be cautious of "oiling out" due to the high boiling point. |
| Hexane | Low | 69 | Likely a poor solvent at all temperatures, but could be used as an anti-solvent. |
2. Recrystallization Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a stir bar and the chosen solvent. Start with a small amount of solvent.
-
Heat the flask on a hot plate with stirring. Gradually add more solvent until the compound just dissolves completely.
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Once dry, weigh the purified crystals and determine the melting point to assess purity. The melting point should be sharp and close to the literature value of 95-98°C.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Cooling too rapidly.- High concentration of impurities.- Solvent boiling point is higher than the compound's melting point. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a solvent with a lower boiling point. |
| No Crystal Formation | - Solution is too dilute.- Supersaturation. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent.- Cool the solution in an ice bath. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of crystals. | - Use the minimum amount of hot solvent.- Use a pre-heated funnel for hot filtration.- Wash crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor to obtain a second crop.[4] |
| Colored Impurities in Crystals | - Impurities were not removed during the process. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Visualizations
Caption: Troubleshooting workflow for common issues encountered during recrystallization.
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
optimizing reaction conditions for hydrogenation of 4-isopropylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-isopropylbenzoic acid to produce 4-isopropylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the hydrogenation of 4-isopropylbenzoic acid?
A1: A variety of catalysts can be employed for the hydrogenation of aromatic carboxylic acids like 4-isopropylbenzoic acid. Noble metal catalysts are common, with choices including Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) on various supports.[1][2] For instance, Platinum oxide and Platinum on carbon (Pt/C) are effective for this transformation.[3][4] Ruthenium on carbon (Ru/C) has also been shown to be highly active for benzoic acid hydrogenation.[5][6] The choice of catalyst can influence selectivity and reaction conditions.
Q2: What are the expected products of the hydrogenation of 4-isopropylbenzoic acid?
A2: The primary desired product is 4-isopropylcyclohexanecarboxylic acid. However, depending on the reaction conditions and catalyst, side products can form. These may include cyclohexyl methanol derivatives from over-reduction of the carboxylic acid group, and byproducts from hydrogenolysis such as toluene and methyl cyclohexane.[5][6]
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent can significantly impact the reaction's success. Common solvents for hydrogenation include alcohols like methanol and ethanol.[7] For substrates with solubility issues, other solvents like dichloromethane (DCM) can be considered.[7] Acetic acid is another solvent that has been successfully used.[3] Binary solvent systems, such as a 1:1 mixture of 1,4-dioxane and water, have been shown to improve conversion and selectivity in the hydrogenation of benzoic acid using a Ru/C catalyst.[5][6]
Q4: What are the typical reaction conditions (temperature and pressure)?
A4: Reaction conditions can vary widely based on the chosen catalyst and substrate. Mild conditions can be employed, for example, using Pt/TiO2 at temperatures ranging from 30-80°C and hydrogen pressures of 1-50 bar.[2] More forcing conditions, such as temperatures of 100-250°C and pressures of 50-150 bar H₂, are sometimes required.[2] One specific example for the hydrogenation of cumic acid (4-isopropylbenzoic acid) uses Platinum oxide at room temperature under a hydrogen pressure of 5 kg/cm ².[3]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Consider trying a different catalyst, such as switching from Pd/C to the more reactive Pearlman's catalyst (Pd(OH)₂/C).[7] |
| Catalyst Poisoning | Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). If catalyst poisoning is suspected, try a more robust catalyst or pre-treat the starting material to remove impurities. |
| Insufficient Hydrogen Pressure | While balloon pressure can be sufficient for some hydrogenations, many require higher pressures.[7] If using a balloon, ensure the system is well-sealed and purge with hydrogen multiple times.[7] If possible, use a high-pressure reactor (autoclave).[7] |
| Poor Solubility of Starting Material | Ensure the 4-isopropylbenzoic acid is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents or solvent mixtures.[7] |
| Inadequate Mixing | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Issue 2: Formation of Side Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-reduction of Carboxylic Acid | This can lead to the formation of the corresponding alcohol. Using a catalyst with higher selectivity for the aromatic ring over the carboxylic acid can mitigate this. For example, Ru-based catalysts can be selective towards the ring.[5] Adjusting reaction time and temperature can also help. |
| Hydrogenolysis/Decarboxylation | The formation of byproducts like toluene and methyl cyclohexane can occur.[5][6] Optimizing the catalyst and reaction conditions (lower temperature, different solvent) can reduce these side reactions. A binary solvent system of 1,4-dioxane and water has been shown to reduce hydrogenolysis products.[5] |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum Oxide in Acetic Acid
This protocol is adapted from a procedure for the synthesis of 4-isopropylcyclohexane carboxylic acid.[3]
-
Catalyst Suspension: Suspend 500 mg of Platinum oxide in 50 ml of acetic acid in a suitable reaction vessel.
-
Addition of Substrate: Add 10 g (61 mmol) of 4-isopropylbenzoic acid (cumic acid) to the catalyst suspension.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a pressure of 5 kg/cm ².
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the solid product.
-
-
Purification: The resulting solid can be further purified by distillation under reduced pressure (1 mmHg) at 113-116°C to yield 4-isopropylcyclohexane carboxylic acid.[3]
Data Summary
Table 1: Catalyst and Solvent Effects on Benzoic Acid Hydrogenation
This data is for benzoic acid and serves as a reference for optimizing the hydrogenation of 4-isopropylbenzoic acid.
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Cyclohexane Carboxylic Acid (%) | Reference |
| 5% Ru/C | 1,4-dioxane/water (1:1) | 220 | 6.89 | 100 | 86 | [5][6] |
| 1%Ru-6%Re/C | 1,4-dioxane/water (1:1) | 220 | 6.89 | - | Increased selectivity | [5] |
| 5% Ru/Al₂O₃ | 1,4-dioxane/water (1:1) | 220 | 6.89 | - | Increased selectivity | [5] |
| 5% Ru/TiO₂ | 1,4-dioxane/water (1:1) | 220 | 6.89 | - | Increased selectivity | [5] |
| Pt/TiO₂ | n-hexane | 80 | 5 | - | High TOF | [2] |
Visualizations
Caption: Experimental workflow for the hydrogenation of 4-isopropylbenzoic acid.
References
- 1. US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
minimizing side product formation in trans-4-Isopropylcyclohexanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Isopropylcyclohexanecarboxylic acid?
A1: A prevalent method is the catalytic hydrogenation of p-isopropylbenzoic acid (cumic acid). This reaction is typically carried out using a platinum oxide catalyst in a solvent such as acetic acid under hydrogen pressure.[1] However, this initial synthesis yields a mixture of cis and trans isomers.
Q2: What is the primary side product of concern in this synthesis?
A2: The main side product is the cis-isomer of 4-Isopropylcyclohexanecarboxylic acid. The initial hydrogenation of p-isopropylbenzoic acid often results in a higher proportion of the cis isomer, for instance, a 3:1 ratio of cis to trans.[1] The therapeutic and industrial applications, such as in the synthesis of Nateglinide, specifically require the trans-isomer.[2][3][4]
Q3: How can the formation of the desired trans-isomer be maximized?
A3: To maximize the yield of the trans-isomer, a subsequent isomerization step, also known as epimerization, is necessary. This involves converting the less stable cis-isomer into the more stable trans-isomer.[5] This is typically achieved by heating the cis/trans mixture with a strong base, such as potassium hydroxide, in a suitable solvent.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the trans-isomer after initial hydrogenation. | The hydrogenation of the aromatic ring of p-isopropylbenzoic acid thermodynamically favors the formation of the cis-isomer under certain conditions.[1] | This is an expected outcome of the initial reaction. An epimerization step is required to convert the cis-isomer to the desired trans-isomer.[5] |
| Inefficient conversion of the cis to trans-isomer during epimerization. | Reaction conditions for epimerization (temperature, time, base concentration) may not be optimal. | Heat the mixture of cis and trans isomers with potassium hydroxide in a high-boiling solvent like Shellsol 71 at 140-150 °C for several hours to drive the equilibrium towards the more stable trans-isomer.[5] |
| Presence of unreacted p-isopropylbenzoic acid. | Incomplete hydrogenation. | Increase reaction time, hydrogen pressure, or catalyst loading during the initial hydrogenation step. Ensure the catalyst is active. |
| Difficulty in separating the trans-isomer from the final mixture. | The physical properties of the cis and trans isomers can be similar, making separation challenging. | Purification can be achieved through recrystallization or distillation.[1][6] For challenging separations, reversed-phase flash chromatography can be an effective technique for purifying carboxylic acids.[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (cis/trans mixture)
This protocol is based on the catalytic hydrogenation of p-isopropylbenzoic acid.[1]
-
Catalyst Suspension: Suspend platinum oxide (e.g., 500 mg) in acetic acid (e.g., 50 ml).
-
Addition of Starting Material: Add p-isopropylbenzoic acid (cumic acid) (e.g., 10 g, 61 mmol) to the catalyst suspension.
-
Hydrogenation: Stir the mixture vigorously for approximately 2 hours at room temperature under a hydrogen pressure of 5 kg/cm ².
-
Work-up:
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the solid product.
-
-
Purification (Optional): The resulting solid can be distilled under reduced pressure (e.g., 1 mmHg at 113°-116° C) to yield 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.[1]
Protocol 2: Epimerization of cis-4-Isopropylcyclohexanecarboxylic Acid to the trans-Isomer
This protocol describes the conversion of the cis-isomer to the more stable trans-isomer.[5]
-
Reaction Setup: Dissolve the mixture of cis- and this compound in a high-boiling solvent (e.g., Shellsol 71).
-
Base Addition: Add potassium hydroxide to the solution.
-
Heating: Heat the reaction mixture to 140-150 °C for approximately 3.5 hours.
-
Monitoring: The progress of the epimerization can be monitored by techniques such as Gas-Liquid Chromatography (GLC) to determine the ratio of trans to cis isomers.
-
Work-up and Purification: After completion of the reaction, the trans-isomer can be isolated and purified, for example, by recrystallization from a suitable solvent system like water/methanol.[5]
Data Presentation
Table 1: Isomer Ratios in the Synthesis of 4-Substituted Cyclohexanecarboxylic Acids
| Starting Material | Reaction Step | cis-Isomer (%) | trans-Isomer (%) | Reference |
| p-Isopropylbenzoic acid | Initial Hydrogenation | ~75 | ~25 | [1] |
| 4-Methylcyclohexanecarboxylic acid (cis/trans mixture) | After Epimerization | - | 99.99 (after recrystallization) | [5] |
| 4-n-Butylcyclohexanecarboxylic acid (cis/trans mixture) | After Epimerization | - | 97.7 | [5] |
| 4-n-Propylcyclohexanecarboxylic acid (cis/trans mixture) | After Epimerization | - | 99.2 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. lookchem.com [lookchem.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 7. teledyneisco.com [teledyneisco.com]
improving yield in the synthesis of Nateglinide from its precursors
Welcome to the Technical Support Center for the synthesis of Nateglinide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of Nateglinide from its precursors. Our goal is to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Nateglinide?
A1: The most prevalent synthetic routes for Nateglinide start from two key precursors: D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid.[1] The core of the synthesis involves the formation of an amide bond between these two molecules. Variations in the synthesis often relate to the activation of the carboxylic acid group and the protection strategy for the amino acid.
Common strategies include:
-
Acid Chloride Route: trans-4-isopropylcyclohexane carboxylic acid is converted to its acid chloride, which then reacts with D-phenylalanine.[2]
-
Mixed Anhydride Route: trans-4-isopropylcyclohexane carboxylic acid is reacted with an alkyl chloroformate to form a mixed anhydride, which then couples with D-phenylalanine.[1]
-
Coupling Agent Route: Direct coupling of trans-4-isopropylcyclohexane carboxylic acid and an ester of D-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC).[3]
-
One-Pot Synthesis: Several variations aim to combine multiple steps into a single reaction vessel to improve efficiency.[1]
Q2: I am observing a low yield in my Nateglinide synthesis. What are the potential causes?
A2: Low yields in Nateglinide synthesis can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Incomplete reaction: The coupling reaction between the D-phenylalanine derivative and the trans-4-isopropylcyclohexane carboxylic acid derivative may not have gone to completion.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the cis-isomer of Nateglinide or the L-enantiomer.[4]
-
Suboptimal reaction conditions: Parameters such as temperature, reaction time, solvent, and pH can greatly influence the reaction outcome.
-
Loss during workup and purification: Nateglinide may be lost during extraction, washing, and crystallization steps. Recrystallization from aqueous methanol, for instance, has been noted to cause product loss.[3]
-
Purity of starting materials: The presence of impurities in the precursors, particularly the cis-isomer in trans-4-isopropylcyclohexane carboxylic acid, can lead to the formation of undesired byproducts and lower the yield of the target trans-Nateglinide.
Q3: How can I minimize the formation of the cis-isomer and L-enantiomer impurities?
A3: Controlling the stereochemistry is crucial for a high-purity Nateglinide synthesis.
-
Minimizing the cis-isomer: The primary source of the cis-isomer of Nateglinide is the presence of the cis-isomer in the starting material, trans-4-isopropylcyclohexane carboxylic acid. It is imperative to use a high-purity trans-isomer of this precursor.
-
Minimizing the L-enantiomer: The formation of the L-enantiomer can occur during the esterification of D-phenylalanine or during the hydrolysis of the Nateglinide ester.[4] Careful control of reaction conditions, such as temperature, is critical. Purification of the Nateglinide ester before the final hydrolysis step can also reduce the L-isomer content.[4]
Q4: What is the impact of temperature on the synthesis of Nateglinide?
A4: Temperature is a critical parameter that needs to be carefully controlled at different stages of the synthesis:
-
Mixed Anhydride Formation: This step is typically carried out at low temperatures, in the range of -20°C to 30°C, to ensure the stability of the mixed anhydride intermediate.[3]
-
Coupling Reaction: The reaction of the activated carboxylic acid with D-phenylalanine is also often performed at reduced temperatures (e.g., -20°C to -15°C) to minimize side reactions.[3]
-
Esterification of D-phenylalanine: This reaction may be performed at temperatures ranging from 0°C to 30°C. A preferred range is 5-10°C for 12-15 hours to control impurity formation.[4]
-
Crystallization: The temperature during crystallization will affect the crystal form and purity of the final product. Specific cooling profiles are often employed to obtain the desired polymorph.
Q5: I am having trouble with the crystallization of Nateglinide. What should I do?
A5: Crystallization issues can manifest as the formation of an oil, very fine powder, or no crystals at all. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical. Mixtures of a ketone (like acetone or methyl ethyl ketone) and water are commonly used.[1] The ratio of the solvents can significantly impact the crystallization process.
-
Supersaturation: If no crystals form, the solution may not be sufficiently supersaturated. You can try to slowly evaporate the solvent or add an anti-solvent to induce crystallization.
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or amorphous solid. A slower, more controlled cooling process is generally preferred.
-
Seeding: Introducing a small seed crystal of Nateglinide can initiate crystallization.
-
pH Adjustment: Nateglinide is typically precipitated from the reaction mixture by acidifying to a pH of less than 2.[3] Careful control of the final pH is important for complete precipitation.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient activation of carboxylic acid. | - Ensure the activating agent (e.g., oxalyl chloride, alkyl chloroformate) is fresh and used in the correct stoichiometric amount.- Optimize reaction time and temperature for the activation step. |
| Low reactivity of D-phenylalanine derivative. | - If using an ester of D-phenylalanine, ensure it has been properly neutralized to the free base before the coupling reaction. | |
| Significant amount of byproducts observed in TLC/HPLC | Formation of cis-isomer. | - Use high-purity trans-4-isopropylcyclohexane carboxylic acid.- Consider purification of the intermediate ester to remove the cis-isomer before final hydrolysis. |
| Formation of L-enantiomer. | - Carefully control the temperature during esterification and hydrolysis steps.[4]- Purify the Nateglinide ester intermediate.[4] | |
| Side reactions due to unprotected functional groups. | - Ensure the carboxylic acid group of D-phenylalanine is appropriately protected (e.g., as an ester) during the coupling reaction. | |
| Product loss during workup | Nateglinide remaining in the aqueous layer after extraction. | - Adjust the pH of the aqueous layer to ensure complete precipitation of Nateglinide before filtration.- Perform multiple extractions with an appropriate organic solvent. |
| Product loss during crystallization. | - Optimize the solvent system and cooling rate to maximize crystal recovery.- Analyze the mother liquor for dissolved product and consider a second crop crystallization. |
Crystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | Solution is too concentrated or cooled too quickly. | - Dilute the solution with more solvent.- Slow down the cooling rate. Consider allowing the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Presence of impurities. | - Purify the crude product by chromatography before attempting crystallization.- Wash the crude product to remove soluble impurities. | |
| Formation of very fine powder (difficult to filter) | Nucleation is too rapid. | - Reduce the level of supersaturation by using a more dilute solution.- Decrease the cooling rate. |
| No crystal formation | Solution is not supersaturated. | - Slowly evaporate the solvent.- Add an anti-solvent (a solvent in which Nateglinide is insoluble but is miscible with the crystallization solvent). |
| High purity of the compound. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of Nateglinide. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of Nateglinide
This protocol is a generalized procedure based on common one-pot synthesis strategies. Researchers should optimize the specific quantities and conditions for their particular setup.
Materials:
-
D-phenylalanine methyl ester hydrochloride
-
trans-4-isopropylcyclohexanecarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Triethylamine or other suitable base
-
Methanol
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
Esterification of D-phenylalanine (if starting from the amino acid): In a reaction vessel, suspend D-phenylalanine in methanol and cool to 0-5°C. Slowly add thionyl chloride and stir the mixture, allowing it to warm to room temperature and react for 12-24 hours.
-
Neutralization: After the reaction is complete, neutralize the D-phenylalanine methyl ester hydrochloride with a base like triethylamine in an organic solvent such as dichloromethane.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve this compound in an anhydrous organic solvent. Add an activating agent (e.g., oxalyl chloride) and a catalytic amount of DMF. Stir at room temperature until the reaction is complete (cessation of gas evolution).
-
Coupling: Cool the activated carboxylic acid solution and slowly add the neutralized D-phenylalanine methyl ester solution. Maintain a low temperature and stir for several hours.
-
Hydrolysis: Add a solution of sodium hydroxide and continue to stir at room temperature until the hydrolysis of the ester is complete (monitored by TLC or HPLC).
-
Workup and Isolation: Wash the reaction mixture with an organic solvent to remove non-polar impurities. Acidify the aqueous layer with hydrochloric acid to a pH < 2 to precipitate Nateglinide.
-
Purification: Filter the crude Nateglinide, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent system (e.g., acetone/water or methyl ethyl ketone/water).
Visualizations
Caption: General workflow for a multi-step synthesis of Nateglinide.
Caption: Troubleshooting logic for addressing low yield in Nateglinide synthesis.
References
- 1. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
- 4. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]
troubleshooting guide for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid
This troubleshooting guide provides solutions to common issues encountered during the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the preparation of various active pharmaceutical ingredients.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 4-Isopropylcyclohexanecarboxylic acid is low after the initial hydrogenation step.
A1: Low yields during the catalytic hydrogenation of 4-Isopropylbenzoic acid (cumic acid) can stem from several factors. Here are some troubleshooting steps:
-
Catalyst Activity: Ensure the platinum oxide catalyst is fresh and active.[4] If the catalyst has been stored for a long time, its activity may be diminished. Consider using a fresh batch or increasing the catalyst loading.
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure that the pressure is maintained at the recommended level (e.g., 5 kg/cm ²) throughout the reaction.[4] Check for any leaks in your hydrogenation apparatus.
-
Reaction Time and Temperature: The reaction is typically run for about 2 hours at room temperature.[4] Incomplete conversion can occur if the reaction time is too short. Monitor the reaction progress by techniques like TLC or GC to ensure it has gone to completion.
-
Solvent Quality: Use glacial acetic acid as the solvent.[4] The presence of water or other impurities in the solvent can negatively impact the catalyst's activity.
Q2: The ratio of cis to trans isomers in my product mixture is not as expected. How can I control the stereochemistry?
A2: The initial hydrogenation of 4-Isopropylbenzoic acid typically yields a mixture rich in the cis-isomer (often a 3:1 cis to trans ratio).[4][5] To obtain the desired trans-isomer, a subsequent isomerization (epimerization) step is crucial.
-
Isomerization Protocol: The most effective method to convert the cis-isomer to the more stable trans-isomer is by heating the mixture with a strong base, such as potassium hydroxide.[5][6]
-
Reaction Conditions: The epimerization is typically carried out by heating the cis/trans mixture with potassium hydroxide at elevated temperatures (e.g., 140-150 °C) for several hours.[6] This process can lead to a product with a trans-isomer purity of over 98%.[6]
Q3: I am having difficulty separating the trans-isomer from the cis-isomer.
A3: Purification is essential to isolate the high-purity this compound.
-
Recrystallization: Recrystallization is a common and effective method for purifying the trans-isomer. Solvents such as a mixture of water and methanol can be used to obtain high purity crystals of the trans-isomer.[6]
-
Solvent Selection for Purification: The choice of solvent is critical. It has been shown that contacting the crude product with a cyclic ether can selectively dissolve impurities, including the cis-isomer, leaving behind the purified trans-isomer.[7]
Q4: What are the key analytical techniques to monitor the reaction and assess product purity?
A4: To effectively monitor the reaction and determine the purity and isomer ratio of your product, the following analytical techniques are recommended:
-
Gas-Liquid Chromatography (GLC): GLC is a powerful technique to determine the in-situ proportion of the trans-form during the epimerization reaction.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structure and stereochemistry of the final product.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (Cis/Trans Mixture)
This protocol is adapted from established procedures for the catalytic hydrogenation of cumic acid.[4]
Materials:
-
4-Isopropylbenzoic acid (Cumic acid)
-
Platinum oxide (PtO₂) catalyst
-
Glacial Acetic Acid
-
Hydrogen gas
Procedure:
-
Suspend 500 mg of platinum oxide catalyst in 50 ml of glacial acetic acid in a suitable hydrogenation vessel.
-
Add 10 g (61 mmol) of cumic acid to the suspension.
-
Seal the vessel and pressurize with hydrogen gas to 5 kg/cm ².
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the platinum oxide catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the solid 4-Isopropylcyclohexanecarboxylic acid. This product will be a mixture of cis and trans isomers.
Protocol 2: Epimerization of Cis/Trans-4-Isopropylcyclohexanecarboxylic Acid Mixture
This protocol focuses on converting the cis-isomer to the desired trans-isomer.[6]
Materials:
-
Cis/Trans-4-Isopropylcyclohexanecarboxylic acid mixture
-
Potassium hydroxide (96%)
-
High-boiling point solvent (e.g., Shellsol 71 or Diethylene glycol)
Procedure:
-
Dissolve the 4-Isopropylcyclohexanecarboxylic acid mixture (e.g., 75 g) in a suitable high-boiling solvent (e.g., 225 ml of Shellsol 71).
-
Add potassium hydroxide (e.g., 53.4 g of 96% KOH) to the solution.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for approximately 3.5 hours.
-
Monitor the conversion of the cis to the trans isomer using GLC analysis. The in-situ proportion of the trans form should reach over 98%.
-
After cooling, the reaction mixture can be worked up by acidification to precipitate the carboxylic acid, followed by filtration and washing.
Data Presentation
Table 1: Typical Reaction Conditions for Hydrogenation
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylbenzoic acid | [4] |
| Catalyst | Platinum Oxide | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Hydrogen Pressure | 5 kg/cm ² | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 2 hours | [4] |
| Typical Cis:Trans Ratio | 3:1 | [4][5] |
| Yield | ~96% | [4] |
Table 2: Epimerization Reaction Conditions and Outcomes
| Solvent | Temperature (°C) | Time (hr) | In-situ proportion of trans form (%) | Reference |
| Shellsol 71 | 140-150 | 3.5 | 98.5 | [6] |
| Diethylene glycol | 140-150 | 3.5 | >98 | [6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Isomerization equilibrium between cis and trans isomers.
References
- 1. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 3. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
common impurities in trans-4-Isopropylcyclohexanecarboxylic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Isopropylcyclohexanecarboxylic acid. The following sections address common issues related to impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesized sample of this compound?
The most prevalent impurities typically originate from the synthesis process, which commonly involves the catalytic hydrogenation of 4-isopropylbenzoic acid. The primary impurities to be aware of are:
-
cis-4-Isopropylcyclohexanecarboxylic acid: This is the most significant and common impurity. The hydrogenation of the aromatic ring is not always perfectly stereospecific, leading to a mixture of cis and trans isomers.[1] Some synthetic routes can produce a mixture with a higher ratio of the cis isomer.[1]
-
Unreacted Starting Material: Residual 4-isopropylbenzoic acid that did not undergo hydrogenation.[2][3]
-
Residual Catalyst: Traces of the hydrogenation catalyst, such as platinum oxide (PtO₂), rhodium (Rh), or ruthenium (Ru), may remain in the crude product.[1][4][5]
-
Residual Solvents: Solvents used during the reaction or workup, such as acetic acid, methanol, or ethanol, can be present in the final product if not adequately removed.[1][6]
The following diagram illustrates the origin of these common impurities during a typical synthesis.
Caption: Origin of common impurities from the synthesis of this compound.
Q2: My analytical data (NMR/GC) shows a significant amount of the cis-isomer. How can I remove it or increase the trans-isomer ratio?
The presence of the cis-isomer is a common issue. The most effective methods to isolate the desired trans-isomer are fractional crystallization and base-catalyzed epimerization followed by crystallization. The trans isomer is generally more thermodynamically stable.
Method 1: Fractional Recrystallization This method leverages the potential difference in solubility between the cis and trans isomers in a specific solvent system. It often requires multiple, careful crystallization steps.[7]
Method 2: Base-Catalyzed Epimerization This process involves converting the cis-isomer into the more stable trans-isomer by treating the mixture with a base.[7][8] This is a highly effective method for maximizing the yield of the trans product. After epimerization, the product is purified by crystallization.
Quantitative Purity Comparison
| Purification Method | Starting Material Purity | Final Purity Achieved | Reference |
| Synthesis Result | Mixture (e.g., 3:1 cis to trans) | N/A | [1] |
| Base-catalyzed Epimerization | Mixture of cis and trans isomers | > 99% trans-isomer | [7] |
| Fractional Crystallization | Mixture of cis and trans isomers | Can yield high purity but may have lower recovery | [7][8] |
Q3: What is a reliable experimental protocol for purifying this compound by recrystallization?
Recrystallization is a fundamental technique for purifying solid organic compounds. The key is to select a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing small amounts of your crude product in various solvents (e.g., hexanes, toluene, ethanol, water, or mixtures) to find a suitable one. For carboxylic acids, solvents like ethanol/water or toluene/petroleum ether mixtures are often effective.[10][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[9]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. This slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, pure solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely in a vacuum oven or desiccator to remove all traces of solvent.
-
Purity Analysis: Determine the melting point and perform spectroscopic analysis (e.g., NMR) to confirm the purity of the final product.
The following diagram outlines the general workflow for purification.
Caption: General workflow for the purification and analysis of this compound.
Q4: How can I remove unreacted 4-isopropylbenzoic acid from my product?
Unreacted starting material can often be removed by recrystallization, as its solubility profile is different from the hydrogenated product. However, a more robust method for separating carboxylic acids is through acid-base extraction. Since both the starting material and the product are carboxylic acids, this method is not suitable for separating them from each other. Therefore, physical methods are preferred.
-
Recrystallization: As detailed in Q3, this is the primary method. The difference in polarity and crystal lattice energy between the aromatic starting material and the aliphatic product should allow for effective separation.
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used.[12][13] A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the more polar product from the less polar starting material, although this can be more time-consuming for large quantities.
References
- 1. prepchem.com [prepchem.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: Scaling Up the Production of trans-4-Isopropylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of trans-4-Isopropylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent industrial synthesis involves a two-step process. The first step is the catalytic hydrogenation of p-cumic acid (4-isopropylbenzoic acid) to yield a mixture of cis- and this compound. Due to stereoselectivity, this initial mixture is typically rich in the cis isomer. The second crucial step is the epimerization (isomerization) of the cis/trans mixture to thermodynamically favor and isolate the desired trans isomer.
Q2: What are the primary challenges when scaling up the hydrogenation of p-cumic acid?
A2: Scaling up the hydrogenation process presents several challenges:
-
Catalyst Handling and Safety: Many effective catalysts, such as Raney Nickel, are pyrophoric and can ignite spontaneously if exposed to air in a dry state.[1][2] Handling large quantities requires strict safety protocols, including keeping the catalyst as a slurry in water or a suitable solvent at all times.[1][2]
-
Hydrogen Gas Management: The use of highly flammable hydrogen gas under pressure necessitates specialized high-pressure reactors and stringent safety measures to prevent leaks and potential explosions.[3][4][5][6][7] This includes proper reactor purging with an inert gas like nitrogen to remove oxygen before introducing hydrogen.[3]
-
Heat Management: The hydrogenation of aromatic rings is an exothermic process.[3] Inadequate heat dissipation at a larger scale can lead to a runaway reaction, posing significant safety risks. Efficient cooling systems are critical for maintaining temperature control.[3]
-
Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial to ensure good contact between all components for optimal reaction rates. Poor agitation can lead to slower reactions and incomplete conversion.
Q3: How can the yield of the desired trans isomer be maximized?
A3: Maximizing the trans isomer yield involves an effective epimerization step. After the initial hydrogenation, the resulting mixture of cis and trans isomers is treated with a strong base, most commonly potassium hydroxide, in a high-boiling inert solvent.[8][9] Heating this mixture drives the equilibrium towards the more thermodynamically stable trans isomer.[8] Under optimized conditions, the proportion of the trans isomer can be increased to over 98%.[9]
Q4: What are the key parameters to control during the epimerization step?
A4: The key parameters for a successful epimerization are:
-
Choice of Base: Potassium hydroxide is highly effective.[8][9]
-
Solvent: A high-boiling, non-polar solvent that does not dissolve the potassium salt of the carboxylic acid is crucial. This allows the potassium salt of the trans isomer to precipitate, driving the equilibrium towards its formation. Solvents like Shellsol 71 have been reported to be effective.[9] Water and other polar solvents that can dissolve the salt should be avoided as they can hinder the efficient progress of the epimerization.[8]
-
Temperature: The reaction is typically carried out at elevated temperatures, often between 130°C and 220°C, to facilitate the isomerization.[8][9]
-
Reaction Time: Sufficient time must be allowed for the equilibrium to be established.
Q5: What are common impurities in the final product and how can they be removed?
A5: Common impurities can include the residual cis isomer, unreacted p-cumic acid, and byproducts from the hydrogenation or epimerization steps. Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the solubility characteristics of the this compound and the impurities. Hexane is a commonly mentioned solvent for the crystallization of the final product.
Troubleshooting Guides
Hydrogenation Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low or no conversion of p-cumic acid | Inactive catalyst; Insufficient hydrogen pressure; Poor mass transfer (inadequate mixing); Low reaction temperature. | Verify catalyst activity (use a fresh batch if necessary); Ensure the reactor is properly pressurized with hydrogen; Increase agitation speed to improve gas-liquid-solid mixing; Gradually increase the reaction temperature within the recommended range. |
| Slow reaction rate | Low catalyst loading; Insufficient hydrogen pressure; Poor agitation. | Increase the catalyst to substrate ratio; Increase hydrogen pressure within the safe operating limits of the reactor; Optimize the stirring rate to enhance mass transfer. |
| Poor cis/trans ratio (lower than expected trans isomer) | This is the expected outcome of the initial hydrogenation. The primary goal of this step is the reduction of the aromatic ring. | Proceed to the epimerization step to increase the proportion of the trans isomer. |
| Runaway reaction (rapid increase in temperature and pressure) | Inadequate cooling; Too rapid introduction of hydrogen. | Immediately stop the hydrogen supply; Maximize cooling to the reactor; If necessary, vent the reactor to a safe location through a designated emergency relief system.[3] |
Epimerization Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Incomplete isomerization (low trans isomer content) | Incorrect solvent (one that dissolves the potassium salt); Insufficient temperature; Short reaction time; Inadequate amount of base. | Ensure the use of a high-boiling, non-polar solvent; Increase the reaction temperature to the optimal range (e.g., 140-150°C); Extend the reaction time to allow for equilibrium to be reached; Ensure at least a stoichiometric amount of potassium hydroxide is used. |
| Difficulty in isolating the product | The product may not have precipitated effectively; The reaction mixture is too viscous. | Cool the reaction mixture to promote crystallization; Add an appropriate anti-solvent if necessary; Dilute the mixture with a suitable solvent to reduce viscosity before filtration. |
Purification Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low purity after recrystallization | Inappropriate solvent choice; Cooling the solution too quickly, leading to the trapping of impurities; Insufficient washing of the crystals. | Screen different recrystallization solvents or solvent mixtures; Allow the solution to cool slowly to form well-defined crystals; Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent even at low temperatures; Using too much solvent for recrystallization. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures; Use the minimum amount of hot solvent required to dissolve the product completely. |
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of p-Cumic Acid
| Catalyst | Typical Conditions | Initial cis:trans Ratio | Yield | Reference |
| Platinum Oxide | Acetic acid, room temp., 5 kg/cm ² H₂ | ~3:1 | 96% | [10] |
| Raney Nickel | Aqueous alkaline solution, 200°C, 200 atm H₂ | Not specified, but used for preparation | Not specified | |
| 5% Ruthenium on Charcoal | Aqueous NaOH, 120-130°C, 20-30 atm H₂ | Not specified, but used for preparation | Not specified |
Table 2: Optimization of the Epimerization of 4-Isopropylcyclohexanecarboxylic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Final trans Isomer Purity (%) | Reference |
| Potassium Hydroxide | Shellsol 71 | 140-150 | 3.5 | 98.5 | [9] |
| Sodium Hydride (on methyl ester) | Not specified | 150 | Not specified | 85 (trans:cis ratio 85:15) | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Cumic Acid using Platinum Oxide
-
Catalyst Suspension: Suspend platinum oxide (e.g., 500 mg for 10 g of cumic acid) in glacial acetic acid (e.g., 50 ml) in a high-pressure reactor.[10]
-
Substrate Addition: Add p-cumic acid to the reactor.[10]
-
Purging: Seal the reactor and purge it with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 5 kg/cm ²) and stir the mixture vigorously at room temperature for approximately 2 hours, or until hydrogen uptake ceases.[10]
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and this compound.[10]
Protocol 2: Epimerization of cis/trans-4-Isopropylcyclohexanecarboxylic Acid
-
Reaction Setup: In a suitable reactor equipped with a stirrer and a condenser, dissolve the crude mixture of 4-Isopropylcyclohexanecarboxylic acid (e.g., 75 g) in a high-boiling inert solvent such as Shellsol 71 (e.g., 225 ml).[9]
-
Base Addition: Add potassium hydroxide (e.g., 53.4 g of 96%) to the solution.[9]
-
Heating: Heat the reaction mixture to 140-150°C and maintain this temperature for approximately 3.5 hours with stirring.[9]
-
Monitoring: Monitor the progress of the reaction by taking samples and analyzing the cis/trans ratio using a suitable analytical method like Gas Chromatography (GC).
-
Work-up: Once the desired trans isomer content is reached, cool the reaction mixture. The potassium salt of the trans isomer will precipitate. Isolate the salt by filtration.
-
Acidification: Suspend the isolated potassium salt in water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the free this compound.
-
Purification: Filter the solid product, wash with water, and dry. Further purify by recrystallization from a suitable solvent like hexane.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Key safety considerations for scaling up the hydrogenation process.
References
- 1. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. njhjchem.com [njhjchem.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 9. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
solvent selection for efficient recrystallization of trans-4-Isopropylcyclohexanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient recrystallization of trans-4-Isopropylcyclohexanecarboxylic acid.
Troubleshooting Guide
Recrystallization is a critical technique for the purification of solid organic compounds. However, several issues can arise during the process. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.
-
Solution:
-
Increase Solvent Volume: Add the hot solvent in small increments to the heated crude product until it dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
Re-evaluate Solvent Choice: If a large volume of solvent is required with little dissolution, the solvent is likely a poor choice. Refer to the Experimental Protocol for Solvent Screening to identify a more suitable solvent. Based on the structure of this compound (a carboxylic acid with a non-polar cyclohexyl group), solvents of intermediate polarity like ethanol, isopropanol, or acetone, or a mixed solvent system (e.g., ethanol/water), are good starting points.[1]
-
Problem 2: Crystals do not form upon cooling.
-
Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.[2]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
-
Lower the Temperature: If crystals still do not form at room temperature, cool the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 95 °C), or if the solution is cooled too rapidly.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Slow Cooling: Ensure the flask is not cooled too quickly. Allowing the solution to cool to room temperature on a benchtop before transferring to an ice bath can promote the formation of crystals over oil.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or consider a mixed solvent system.
-
Problem 4: The yield of recrystallized product is low.
-
Cause: This can be due to using too much solvent, premature crystallization during hot filtration (if performed), or incomplete crystallization.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization and cool the solution in an ice bath to maximize the recovery of the product.
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), a small sample can be evaporated. If a substantial solid residue remains, it may be possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude solid.[3][4] Adding an excess of solvent is a common mistake that will lead to a poor yield of crystals.[3]
Q3: My recrystallized product is still impure. What should I do?
A3: If the recrystallized product is still impure, a second recrystallization may be necessary. Ensure that the initial recrystallization was performed correctly, particularly with slow cooling to allow for the formation of a pure crystal lattice. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Q4: How can I improve the crystal size?
A4: The rate of cooling directly influences crystal size. Slower cooling generally results in the formation of larger and purer crystals.[3] To achieve slow cooling, you can insulate the flask with a watch glass and paper towels and allow it to cool to room temperature undisturbed before placing it in an ice bath.
Experimental Protocols
Experimental Protocol for Solvent Screening
This protocol outlines a systematic method for identifying a suitable recrystallization solvent for this compound.
-
Preparation: Place a small, accurately weighed amount (e.g., 20-30 mg) of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.
-
Room Temperature Solubility Test: If the compound dissolves completely in a small amount of solvent (e.g., < 0.5 mL) at room temperature, that solvent is unsuitable for recrystallization as the recovery will be low.
-
Hot Solubility Test: For the solvents in which the compound was poorly soluble at room temperature, heat the test tubes in a hot water or sand bath. Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Solvent Selection: The best solvent is the one that dissolves the compound completely when hot but yields a large amount of crystalline solid upon cooling.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (e.g., Insoluble, Slightly Soluble, Soluble) | Solubility in Hot Solvent (e.g., Insoluble, Soluble) | Observations Upon Cooling (e.g., No Crystals, Few Crystals, Abundant Crystals, Oiled Out) | Suitability for Recrystallization |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Other |
Mandatory Visualization
Caption: Workflow for the experimental selection of an optimal recrystallization solvent.
References
Validation & Comparative
Purity Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of trans-4-Isopropylcyclohexanecarboxylic acid purity, an important intermediate in the synthesis of the antidiabetic drug, Nateglinide.
This document outlines the experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on experimental data. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a widely accepted method for the analysis of pharmaceutical compounds and is the official method cited in the United States Pharmacopeia (USP) for the analysis of Nateglinide and its related compounds, including this compound (referred to as Nateglinide Related Compound A).
Experimental Protocol: HPLC-UV
This protocol is based on established pharmacopeial methods for the analysis of Nateglinide impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Gas Chromatography (GC): A Viable Alternative
Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance. Silylation is a common derivatization technique for this purpose.
Experimental Protocol: GC-FID with Silylation
This protocol outlines a representative GC method with a Flame Ionization Detector (FID) following a silylation derivatization step.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
2. Derivatization Procedure (Silylation):
-
Accurately weigh the this compound standard and sample into separate reaction vials.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vials and heat at 60-70°C for approximately 30 minutes to ensure complete derivatization.
-
Cool the vials to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection)
4. Analysis:
-
Inject the derivatized standard and sample solutions into the GC system.
-
Identify the peak of the derivatized analyte based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to that of the standard.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity validation of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput needs. The following tables summarize the key performance characteristics of each method based on typical validation data for carboxylic acid analysis.
| Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Specificity | High | High |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Operational Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Sample Preparation | Simple dissolution and filtration | Requires a derivatization step (heating) |
| Analysis Time | 15 - 30 minutes per sample | 20 - 40 minutes per sample (excluding derivatization) |
| Instrumentation Cost | Moderate to High | Moderate |
| Solvent Consumption | High | Low |
| Robustness | High | Moderate (derivatization can introduce variability) |
Conclusion
Both HPLC and GC are suitable methods for the purity validation of this compound.
HPLC-UV stands out as the more direct and robust method, as reflected by its adoption in pharmacopeial standards. It offers excellent precision and accuracy without the need for sample derivatization, simplifying the workflow and reducing potential sources of error.
GC-FID , on the other hand, presents a viable alternative, particularly when HPLC instrumentation is unavailable or when analyzing for other volatile impurities simultaneously. The primary drawback is the necessity of a derivatization step, which adds time and complexity to the sample preparation process and may impact precision.
For routine quality control and regulatory submissions, the validated HPLC method is generally preferred. For research and development purposes where flexibility is key, or for orthogonal testing, a well-developed GC method can be a valuable tool. The choice of method should be based on a thorough evaluation of the specific analytical requirements and available resources.
Differentiating cis- and trans-4-isopropylcyclohexanecarboxylic Acid Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the efficacy, safety, and patentability of a molecule. This guide provides a detailed comparison of the spectroscopic techniques used to differentiate between the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, supported by experimental data and protocols.
The spatial arrangement of the isopropyl and carboxylic acid groups on the cyclohexane ring in cis and trans-4-isopropylcyclohexanecarboxylic acid leads to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating these structural differences. In the trans isomer, both the isopropyl and carboxylic acid groups can occupy equatorial positions in the stable chair conformation, minimizing steric hindrance. In the cis isomer, one substituent is forced into a more sterically hindered axial position, leading to measurable differences in their respective spectra.
Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the differentiation of cis- and this compound.
| Spectroscopic Technique | Parameter | cis-4-isopropylcyclohexanecarboxylic acid | This compound | Key Differentiating Feature |
| ¹H NMR | Chemical Shift (δ) of H1 (proton on the carbon bearing the COOH group) | Expected to be broader and potentially at a slightly different chemical shift due to axial/equatorial equilibrium. | A sharper signal is expected due to the predominantly equatorial position. The chemical shift will differ from the cis isomer. | The multiplicity and coupling constants of the H1 proton are critical. In the trans isomer (diequatorial), the H1 proton is axial and exhibits large axial-axial couplings to the adjacent axial protons. In the cis isomer, the H1 proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings. |
| ¹³C NMR | Chemical Shift (δ) of C1 (carbon bearing the COOH group) and C4 (carbon bearing the isopropyl group) | The chemical shifts of the ring carbons are influenced by the axial/equatorial orientation of the substituents. An axial substituent will cause a shielding (upfield shift) of the γ-carbons. | The chemical shifts will be different from the cis isomer due to the diequatorial arrangement of the substituents. | Comparison of the full ¹³C NMR spectrum will reveal differences in the chemical shifts of all cyclohexane ring carbons due to the different steric environments in the two isomers. |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | The "fingerprint" region (below 1500 cm⁻¹) will show a unique pattern of bands. | The "fingerprint" region will have a distinct pattern compared to the cis isomer. | While the characteristic O-H and C=O stretches of the carboxylic acid will be present in both isomers, the C-C stretching and bending vibrations within the cyclohexane ring and the C-H bending frequencies in the fingerprint region are highly sensitive to the stereochemistry. |
Experimental Workflow
The following diagram illustrates the typical workflow for the spectroscopic differentiation of the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cis or trans isomer, or the isomer mixture, in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Pay close attention to the multiplicity and coupling constants of the proton at the C1 position.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic broad O-H stretch (around 3000 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹) of the carboxylic acid functional group.
-
Carefully compare the fingerprint region (1500-600 cm⁻¹) of the two isomers to identify characteristic differences in their vibrational modes.
-
By employing these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently differentiate and characterize the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, a crucial step in various scientific and industrial applications.
Navigating Stereochemistry: A Comparative NMR Analysis of Cis and Trans 4-Isopropylcyclohexanecarboxylic Acid Isomers
A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, offering a comparative analysis of the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid. This guide provides predicted NMR data to aid in the structural elucidation and differentiation of these stereoisomers, alongside a standard experimental protocol for acquiring such data.
In the realm of medicinal chemistry and materials science, the precise stereochemical assignment of molecules is paramount, as different isomers can exhibit vastly different biological activities and material properties. The cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid serve as a classic example of conformational isomers where the spatial arrangement of the isopropyl and carboxylic acid groups on the cyclohexane ring dictates their physical and chemical characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between such isomers. This guide presents a detailed comparison of the predicted ¹H and ¹³C NMR chemical shifts for both the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, providing a valuable resource for their identification and characterization.
Note: The NMR data presented in this guide are based on computational predictions due to the limited availability of comprehensive, experimentally-derived and assigned datasets in peer-reviewed literature at the time of publication. These predictions are intended to serve as a reference and should be confirmed by experimental data.
Comparative NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid are summarized in the tables below. The numbering of the carbon and hydrogen atoms on the cyclohexane ring and the isopropyl group is provided in the accompanying molecular structures.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| H1 | 2.45 | 2.20 |
| H2, H6 (axial) | 2.10 | 2.05 |
| H2, H6 (equatorial) | 1.90 | 1.50 |
| H3, H5 (axial) | 1.30 | 1.85 |
| H3, H5 (equatorial) | 1.60 | 1.05 |
| H4 | 1.75 | 1.45 |
| H7 | 1.85 | 1.65 |
| H8, H9 | 0.88 | 0.86 |
| COOH | 12.05 | 12.02 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| C1 | 42.5 | 43.5 |
| C2, C6 | 29.0 | 29.5 |
| C3, C5 | 26.0 | 26.5 |
| C4 | 43.0 | 43.8 |
| C7 | 33.5 | 34.0 |
| C8, C9 | 19.8 | 20.0 |
| C=O | 182.0 | 182.5 |
Key Spectroscopic Differences
The primary distinction in the ¹H NMR spectra arises from the axial versus equatorial orientation of the protons on the cyclohexane ring. In the more stable chair conformation of the trans isomer , both the isopropyl and carboxylic acid groups are in the equatorial position. This leads to a greater chemical shift difference between the axial and equatorial protons on the ring. The axial proton at C1 (H1) is expected to be shielded and appear at a lower chemical shift compared to the equatorial H1 in the cis isomer.
Conversely, in the cis isomer , one substituent is axial and the other is equatorial. This results in a different set of steric interactions and through-space effects, influencing the chemical shifts of the ring protons.
In the ¹³C NMR spectra, the differences are more subtle but still discernible. The chemical shifts of the ring carbons are influenced by the steric compression (gamma-gauche effect) and the overall conformational equilibrium of the ring.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 4-isopropylcyclohexanecarboxylic acid.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Visualization of Isomeric Relationship
The logical relationship between the cis and trans isomers and their distinguishing NMR features can be visualized as follows:
Caption: Logical workflow for distinguishing cis and trans isomers using NMR.
The following diagram illustrates the workflow for obtaining and analyzing the NMR data:
Caption: Workflow for NMR data acquisition and analysis.
A Comparative Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid and Other Liquid Crystal Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of trans-4-isopropylcyclohexanecarboxylic acid as a potential liquid crystal precursor, evaluating its structural and predicted physicochemical properties against established liquid crystal precursors. While direct experimental data for liquid crystals derived solely from this compound is limited in publicly available literature, this guide extrapolates its potential performance based on extensive data from structurally similar compounds, particularly those containing a cyclohexane core.
The selection of a liquid crystal precursor is a critical decision in the design of new materials for a wide array of applications, from advanced display technologies to innovative drug delivery systems. The molecular architecture of the precursor fundamentally dictates the mesomorphic and physical properties of the final liquid crystal, including its clearing point, birefringence, dielectric anisotropy, and viscosity. This guide aims to provide researchers with the necessary data and methodologies to make informed decisions when considering this compound and related compounds for their specific applications.
Executive Summary of Comparative Data
The following tables summarize the key physical properties of various liquid crystal precursors, providing a quantitative comparison between those with a cyclohexane core, analogous to this compound derivatives, and those with a phenyl core. The data presented is a compilation from various experimental studies.
Table 1: Comparison of Clearing Points (T_c) for Homologous Series of 4-Cyanophenyl trans-4-alkylcyclohexanecarboxylates and 4-Cyanophenyl 4-alkylbenzoates
| Alkyl Chain Length (n) | 4-Cyanophenyl trans-4-alkylcyclohexanecarboxylate T_c (°C) | 4-Cyanophenyl 4-alkylbenzoate T_c (°C) |
| 1 | - | 48.0 |
| 2 | - | 47.5 |
| 3 | 43.0 | 55.0 |
| 4 | - | 49.5 |
| 5 | 52.0 | 52.0 |
| 6 | 48.0 | 47.0 |
| 7 | 54.5 | 56.5 |
Note: Data for the isopropyl derivative is not available; the propyl derivative of the cyclohexanecarboxylate series is presented for comparison.
Table 2: Comparative Physical Properties of Cyclohexyl vs. Phenyl Core Liquid Crystals
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) |
| Clearing Point (T_c) | 55 °C | 35.3 °C |
| Birefringence (Δn) | 0.119 at 589 nm, 25 °C | 0.179 at 589 nm, 25 °C |
| Dielectric Anisotropy (Δɛ) | +10.5 at 1 kHz, 25 °C | +11.5 at 1 kHz, 25 °C |
| Rotational Viscosity (γ₁) | ~130 mPa·s at 20 °C | ~100 mPa·s at 20 °C |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of liquid crystal materials. The following protocols are representative of the procedures used for the preparation and analysis of compounds similar to those discussed in this guide.
Synthesis of 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate
This procedure describes a typical esterification reaction to form a liquid crystal.
Materials:
-
trans-4-propylcyclohexanecarboxylic acid
-
4-cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve trans-4-propylcyclohexanecarboxylic acid (1 equivalent) and 4-cyanophenol (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyanophenyl trans-4-propylcyclohexanecarboxylate.
Characterization of Liquid Crystalline Properties
1. Polarized Optical Microscopy (POM):
-
A small sample of the synthesized compound is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated above its melting point and then slowly cooled.
-
The textures observed under crossed polarizers are used to identify the liquid crystal phases (e.g., nematic, smectic) and their transition temperatures. The clearing point (the transition from the nematic to the isotropic liquid phase) is noted as the temperature at which the birefringence disappears.
2. Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min).
-
Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak maximum of the nematic-isotropic transition corresponds to the clearing point.
3. Birefringence (Δn) Measurement:
-
The ordinary (n_o) and extraordinary (n_e) refractive indices are measured using an Abbé refractometer equipped with a polarizer and a temperature-controlled sample holder.
-
A homogeneously aligned liquid crystal cell is prepared by treating the inner surfaces of two glass plates with a rubbed polyimide layer.
-
The cell is filled with the liquid crystal sample.
-
The refractive indices are measured at a specific wavelength (e.g., 589 nm) and temperature.
-
The birefringence is calculated as Δn = n_e - n_o.
4. Dielectric Anisotropy (Δɛ) Measurement:
-
The parallel (ɛ_∥) and perpendicular (ɛ_⊥) components of the dielectric permittivity are measured using an impedance analyzer.
-
Two types of liquid crystal cells are used: a homogeneous cell for measuring ɛ_⊥ and a homeotropic cell for measuring ɛ_∥.
-
The capacitance of the filled cells is measured at a specific frequency (e.g., 1 kHz) and temperature.
-
The dielectric permittivities are calculated from the capacitance values.
-
The dielectric anisotropy is calculated as Δε = ɛ_∥ - ɛ_⊥.
5. Viscosity Measurement:
-
The rotational viscosity (γ₁) is a key parameter for the switching speed of liquid crystal devices.
-
It can be measured using various techniques, including the transient current method or by analyzing the relaxation time of the director reorientation after an electric field is removed.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and structure-property relationships of the discussed liquid crystal precursors.
comparing the efficacy of different catalysts for 4-isopropylbenzoic acid hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 4-isopropylbenzoic acid to 4-isopropylcyclohexanecarboxylic acid is a critical transformation in the synthesis of various active pharmaceutical ingredients. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 4-isopropylbenzoic acid and its close analog, benzoic acid. The data highlights key metrics such as conversion, selectivity, and reaction conditions.
| Catalyst | Substrate | Support | Solvent | Temp. (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | cis:trans Ratio |
| 5% Ru/C | 4-Isopropylbenzoic Acid | Carbon | Aq. NaOH | 120-130 | 20-30 | - | High | High | Not Reported |
| PtO₂ | 4-Isopropylbenzoic Acid | None | Acetic Acid | RT | 4.9 | 2 | >95 | 96 (Yield) | 3:1 |
| 5% Rh/C | Benzoic Acid | Carbon | scCO₂ | 50 | 40 (H₂) + 100 (CO₂) | 3 | 95.8 | 100 | Not Reported |
| 5% Ru/C | Benzoic Acid | Carbon | 1,4-Dioxane/Water (1:1) | 220 | 68 | - | 100 | 86 | Not Reported |
| 5% Pd/C | Benzoic Acid | Carbon | Not Specified | 150 | 150 | - | High | 100 | Not Reported |
| Ru-MC-g | Benzoic Acid | Mesoporous Carbon | Not Specified | 120 | 40 | - | >99 | >99 | Not Reported |
Note: Data for Rh/C, 5% Ru/C (in dioxane/water), Pd/C, and Ru-MC-g were obtained using benzoic acid as the substrate, which serves as a close structural analog to 4-isopropylbenzoic acid. The isopropyl group may introduce some steric hindrance, potentially affecting reaction rates and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hydrogenation using Ruthenium on Carbon (Ru/C)
This protocol is adapted from a process for preparing 4-isopropylcyclohexane carboxylic acid[1].
Catalyst Preparation: A commercially available 5% Ruthenium on charcoal (50% wet) catalyst is typically used.
Hydrogenation Procedure:
-
75g of 4-isopropylbenzoic acid (cumic acid) is dissolved in 310 mL of a 10% w/v aqueous sodium hydroxide solution.
-
To this clear solution, 7.5g of 5% Ruthenium on charcoal (50% wet) is added.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is pressurized with hydrogen to 20-30 atmospheres.
-
The reaction is heated to a temperature range of 120-130°C and maintained until hydrogen consumption ceases.
-
After cooling to ambient temperature (25-30°C), the catalyst is removed by filtration.
-
The alkaline filtrate is acidified to a pH of 2 with hydrochloric acid.
-
The product, 4-isopropylcyclohexane carboxylic acid, is extracted with ethyl acetate (3 x 100 mL).
Hydrogenation using Platinum Oxide (PtO₂)
This protocol describes the hydrogenation of 4-isopropylbenzoic acid (cumic acid) to 4-isopropylcyclohexane carboxylic acid[2].
Catalyst Preparation: Platinum oxide is used as received from the supplier.
Hydrogenation Procedure:
-
500 mg of Platinum oxide (PtO₂) is suspended in 50 ml of acetic acid in a suitable reaction vessel.
-
10 g (61 mmol) of 4-isopropylbenzoic acid (cumic acid) is added to the suspension.
-
The mixture is stirred vigorously at room temperature under a hydrogen pressure of 5 kg/cm ² (approximately 4.9 atm) for 2 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the solid product.
-
The crude product can be further purified by distillation under reduced pressure (1 mmHg) at 113-116°C.
Hydrogenation using Rhodium on Carbon (Rh/C) in Supercritical CO₂
This procedure is based on the ring hydrogenation of benzoic acid and can be adapted for 4-isopropylbenzoic acid[3].
Catalyst Preparation: Commercially available 5% Rh/C is used.
Hydrogenation Procedure:
-
0.05 g of 5% Rh/C catalyst and 8.2 mmol of benzoic acid are placed in a high-pressure reactor.
-
The reactor is sealed and purged with CO₂.
-
The reactor is pressurized with 4 MPa (approx. 40 atm) of H₂ and then with 10 MPa (approx. 100 atm) of CO₂.
-
The reaction mixture is heated to 50°C and stirred for 3 hours.
-
After the reaction, the reactor is cooled, and the CO₂ is vented.
-
The product is extracted from the reactor for analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the efficacy of different catalysts for the hydrogenation of 4-isopropylbenzoic acid.
Caption: Experimental workflow for comparing catalyst efficacy.
Signaling Pathways in Catalytic Hydrogenation
The hydrogenation of an aromatic ring on a heterogeneous catalyst surface generally follows a series of steps known as the Horiuti-Polanyi mechanism. The following diagram illustrates this conceptual pathway.
Caption: Horiuti-Polanyi mechanism for aromatic hydrogenation.
References
Decoding Nateglinide: A Comparative Guide to its Structure-Activity Relationship and Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Nateglinide, a rapid-acting insulin secretagogue, and its precursors. By examining the impact of structural modifications on its biological activity, we aim to furnish researchers and drug development professionals with critical insights for the design of novel hypoglycemic agents. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key concepts for enhanced understanding.
Structure-Activity Relationship of Nateglinide and its Analogs
Nateglinide, chemically known as N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is a D-phenylalanine derivative that stimulates insulin secretion from pancreatic β-cells.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[3][4] The structure of Nateglinide can be divided into three key moieties, each contributing significantly to its pharmacological activity: the D-phenylalanine core, the N-acyl group, and the cyclohexyl ring.
Key Structural Features for Activity:
-
D-phenylalanine Moiety: The stereochemistry of the phenylalanine component is crucial for activity. The D-enantiomer (R-configuration) is significantly more potent than the L-enantiomer (S-configuration).[5] The carboxyl group of the D-phenylalanine is essential for its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.
-
N-Acyl Group: The nature of the acyl group attached to the D-phenylalanine core modulates the potency of the compound. Early studies on N-acyl-DL-phenylalanine analogs revealed that substitution on the benzoyl ring could significantly enhance hypoglycemic activity. For instance, an ethyl group at the para-position of the benzoyl ring resulted in a 50-fold increase in potency compared to the unsubstituted parent compound.[6]
-
Cyclohexyl Ring: The trans-conformation of the 4-isopropylcyclohexanecarboxylic acid moiety is critical for Nateglinide's activity; the cis-isomer is reported to be inactive.[5] The bulky and lipophilic nature of the isopropylcyclohexyl group contributes to the high affinity of Nateglinide for its binding site.
Comparative Data on Nateglinide Analogs and Precursors
The following table summarizes the structure-activity relationship of Nateglinide precursors and analogs based on available experimental data. The hypoglycemic activity is presented as relative potency or specific IC50/EC50 values where available.
| Compound | Structure | Modification from Nateglinide | Hypoglycemic Activity | Reference |
| Nateglinide | N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine | - | Ki (SUR1/Kir6.2) = 75 nM (high affinity), 114 µM (low affinity) | [2] |
| S-Nateglinide | N-[(trans-4-isopropylcyclohexane)carbonyl]-L-phenylalanine | D-phenylalanine to L-phenylalanine | Much less potent than Nateglinide | [5] |
| cis-Nateglinide | N-[(cis-4-isopropylcyclohexane)carbonyl]-D-phenylalanine | trans-cyclohexyl to cis-cyclohexyl | Inactive | [5] |
| N-Benzoyl-DL-phenylalanine | N-Benzoyl-DL-phenylalanine | Precursor with a benzoyl group instead of isopropylcyclohexylcarbonyl | Baseline activity | [6] |
| N-(4-Ethylbenzoyl)-D-phenylalanine | N-(4-Ethylbenzoyl)-D-phenylalanine | Precursor with a 4-ethylbenzoyl group | 50 times more potent than N-Benzoyl-DL-phenylalanine | [6] |
| Isoprene Metabolite (M7) | Isoprene derivative of Nateglinide | Metabolite | Potency comparable to Nateglinide | [7] |
| Major Metabolites (e.g., M1) | Hydroxylated derivatives of Nateglinide | Metabolites | Much less active than Nateglinide | [7] |
Comparison with Other Meglitinides
Nateglinide belongs to the meglitinide class of insulin secretagogues, which also includes Repaglinide. While both drugs target the KATP channel, they exhibit different pharmacokinetic and pharmacodynamic profiles.
-
Repaglinide: Repaglinide generally shows higher potency in reducing HbA1c and fasting plasma glucose compared to Nateglinide.[8]
-
Mitiglinide: Mitiglinide is another meglitinide analog with a distinct chemical structure.
Experimental Protocols
Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
This protocol describes a common method for the synthesis of a key precursor of Nateglinide.
Materials:
-
4-Isopropylbenzoic acid
-
Platinum oxide (PtO2) or Palladium on carbon (Pd/C)
-
Acetic acid
-
Hydrogen gas
-
Sodium hydroxide (NaOH) or other suitable base for epimerization
-
Hydrochloric acid (HCl)
Procedure:
-
Hydrogenation: 4-Isopropylbenzoic acid is dissolved in acetic acid in a high-pressure reactor. A catalytic amount of platinum oxide or palladium on carbon is added. The mixture is then subjected to hydrogenation with hydrogen gas at a pressure of approximately 5 kg/cm ². The reaction is typically stirred for several hours at room temperature.
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.
-
Solvent Removal: The acetic acid is removed under reduced pressure to yield a mixture of cis- and this compound.
-
Epimerization: The mixture of isomers is then treated with a base, such as sodium hydroxide, in a suitable solvent and heated to promote the conversion of the cis-isomer to the more stable trans-isomer.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the this compound. The solid product is then collected by filtration, washed, and dried.
Synthesis of Nateglinide
This protocol outlines the final coupling step to produce Nateglinide.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
D-phenylalanine
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
An appropriate solvent (e.g., acetone, dichloromethane)
Procedure:
-
Acid Chloride Formation: this compound is reacted with thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This is a common method for activating the carboxylic acid for amide bond formation.
-
Coupling Reaction: The freshly prepared trans-4-isopropylcyclohexanecarbonyl chloride is then slowly added to a solution of D-phenylalanine in a suitable solvent containing a base to neutralize the HCl generated during the reaction. The reaction is typically carried out at a low temperature to minimize side reactions.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude Nateglinide is then purified by recrystallization from an appropriate solvent system.
In Vitro Insulin Secretion Assay (Glucose-Stimulated Insulin Secretion - GSIS)
This assay is used to evaluate the ability of Nateglinide and its analogs to stimulate insulin secretion from pancreatic β-cells.
Materials:
-
INS-1 or MIN6 pancreatic β-cell lines
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
Test compounds (Nateglinide and analogs)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: INS-1 or MIN6 cells are cultured in appropriate media until they reach a suitable confluency.
-
Pre-incubation: The cells are washed and pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal level of insulin secretion.
-
Stimulation: The pre-incubation buffer is removed, and the cells are then incubated with KRB buffer containing different glucose concentrations (basal and stimulating) in the presence or absence of the test compounds for a defined period (e.g., 1-2 hours).
-
Sample Collection: The supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a commercially available insulin ELISA kit.
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content or cell number. The stimulatory effect of the compounds is then calculated by comparing the insulin secretion in the presence of the compound to the control.
Visualizations
Signaling Pathway of Nateglinide-Induced Insulin Secretion
Caption: Nateglinide's mechanism of action in pancreatic β-cells.
Experimental Workflow for Nateglinide Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of Nateglinide.
References
- 1. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nateglinide, a D-phenylalanine derivative lacking either a sulfonylurea or benzamido moiety, specifically inhibits pancreatic beta-cell-type K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Inhibitory effect of novel oral hypoglycemic agent nateglinide (AY4166) on peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | Synthesis and hypoglycemic activity of quinoxaline derivatives [frontiersin.org]
A Comparative Guide to Analytical Method Validation for the Quantification of trans-4-Isopropylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of the hypoglycemic agent Nateglinide, is critical for ensuring the quality and safety of pharmaceutical products. Validated analytical methods are imperative for reliable and reproducible results in research, development, and quality control. This guide provides an objective comparison of various analytical techniques for the quantification of this compound, supported by experimental data from analogous carboxylic acids.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of organic acids. The following table summarizes the typical performance characteristics of different methods based on data reported for similar carboxylic acids.
| Analytical Method | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD %) | Limit of Quantification (LOQ) | Key Advantages | Potential Challenges |
| HPLC-UV | > 0.999 | 98 - 102 | < 2 | ~0.2 µg/mL | Simple, robust, widely available | Limited sensitivity and selectivity, requires chromophore |
| HPLC-MS | > 0.99 | 95 - 105 | < 5 | ng/mL to sub-ng/mL range | High sensitivity and selectivity | Higher cost and complexity |
| GC-FID | > 0.99 | 90 - 110 | < 10 | µg/mL range | Excellent for volatile compounds | Derivatization often required for non-volatile analytes |
| GC-MS | > 0.99 | 90 - 110 | < 10 | ng/mL range | High sensitivity and structural confirmation | Derivatization often required, potential for thermal degradation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC-UV and GC-MS, which can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Validation Parameters:
-
Specificity: Assessed by analyzing a placebo mixture to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of standard solutions over a concentration range (e.g., 50-150% of the expected sample concentration). A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of ≤ 2% being a common acceptance criterion.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it suitable for the determination of trace amounts of this compound, for instance, in biological matrices.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Since carboxylic acids are polar and may exhibit poor chromatographic behavior, derivatization is often necessary to increase volatility and improve peak shape. A common approach is esterification to form, for example, a methyl ester.
-
Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from other components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization: Electron Ionization (EI) at 70 eV.
3. Validation Parameters:
-
The validation parameters are similar to those for HPLC-UV, with adjustments to the acceptance criteria based on the specific application and regulatory guidelines. For trace analysis, wider acceptance criteria for accuracy and precision may be justifiable.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in analytical method validation and a typical experimental workflow for HPLC analysis.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
comparative study of different purification techniques for 4-isopropylcyclohexanecarboxylic acid isomers
For researchers and professionals in drug development, obtaining pure isomers of 4-isopropylcyclohexanecarboxylic acid is a critical step, particularly for the synthesis of active pharmaceutical ingredients where stereochemistry dictates efficacy. This guide provides a comparative analysis of common purification techniques for separating the cis and trans isomers of this compound, supported by experimental data from various sources.
Comparison of Purification Techniques
The primary methods for purifying 4-isopropylcyclohexanecarboxylic acid isomers are fractional crystallization, often coupled with epimerization, and chromatographic techniques. High-vacuum distillation can also be employed to obtain a high-purity mixture of the isomers.
| Purification Technique | Principle | Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| High-Vacuum Distillation | Separation based on differences in boiling points of the cis and trans isomers. | ~99% (for the cis-trans mixture) | Not specified | Effective for initial purification of the isomer mixture. | Does not separate the individual isomers. |
| Fractional Crystallization | Separation based on the differential solubility of the cis and trans isomers in a given solvent. | >99% for the trans isomer | High | Cost-effective for large-scale purification; can yield high-purity product. | May require multiple recrystallization steps; yield can be reduced in mother liquor losses. |
| Epimerization-Crystallization | Conversion of the less desired cis isomer to the more stable trans isomer, followed by selective crystallization of the trans isomer. | Up to 99.8% for the trans isomer | 90-97% | Maximizes the yield of the desired trans isomer from a mixed feed. | Involves a chemical reaction step; requires careful control of reaction conditions. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the isomers between a stationary phase and a mobile phase. | Analytical scale purity | Lower for preparative scale | High resolution and selectivity; adaptable to various isomer types. | Can be expensive for large-scale purification; lower throughput compared to crystallization. |
| Gas Chromatography (GC) | Separation of volatile derivatives of the isomers in the gas phase based on their interaction with a stationary phase. | Analytical scale purity | Not applicable for preparative scale | High resolution for analytical determination of isomer ratios. | Requires derivatization of the carboxylic acid; not suitable for preparative purification. |
Experimental Protocols
Epimerization and Crystallization of trans-4-isopropylcyclohexanecarboxylic Acid
This protocol is based on processes described in patent literature, aiming to maximize the yield of the trans isomer.
1. Epimerization:
-
A mixture of cis and trans 4-isopropylcyclohexanecarboxylic acid is dissolved in a high-boiling point solvent such as Shellsol 71.
-
Potassium hydroxide (96%) is added to the solution.
-
The reaction mixture is heated to a temperature between 140-150°C for approximately 3.5 hours. This process converts the cis isomer to the more thermodynamically stable trans isomer, achieving a trans:cis ratio of up to 98.5:1.5.
2. Crystallization:
-
Following epimerization, the reaction mixture is cooled.
-
Methanol and water are added to the cooled solution, leading to phase separation.
-
The aqueous phase containing the potassium salt of the trans isomer is collected.
-
The aqueous solution is then acidified with an acid like hydrochloric acid to precipitate the this compound.
-
The precipitate is filtered, washed with water, and dried to yield the purified trans isomer.
3. Recrystallization (Optional):
-
For even higher purity, the obtained trans isomer can be recrystallized. A common solvent system for this is a mixture of methanol and water. The solid is dissolved in hot methanol, and water is added until turbidity is observed. The solution is then cooled to induce crystallization of the pure trans isomer.
General Protocol for HPLC Separation
1. Column and Mobile Phase Selection:
-
A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is often a good starting point.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
To ensure the carboxylic acid is in its non-ionized form for better retention and peak shape, the pH of the mobile phase should be adjusted to be at least 2 units below the pKa of the acid (typically around pH 2-3).
2. Method Development:
-
Initial scouting runs can be performed using isocratic elution to determine the approximate retention times of the isomers.
-
A gradient elution, where the proportion of the organic solvent is increased over time, can then be developed to achieve baseline separation of the cis and trans isomers.
-
The flow rate, column temperature, and detection wavelength (UV detection is common for compounds with a chromophore) should be optimized to improve resolution and peak shape.
3. Preparative HPLC:
-
Once an analytical method is established, it can be scaled up for preparative separation. This involves using a larger diameter column and injecting a larger sample volume.
-
Fractions corresponding to the separated isomers are collected, and the solvent is evaporated to yield the purified compounds.
assessing the impact of precursor purity on the final yield and quality of Nateglinide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Nateglinide, a crucial anti-diabetic agent, is a process where the purity of starting materials directly dictates the final product's yield and quality. This guide provides an objective comparison, supported by a synthesis of publicly available data from patents and research articles, to illustrate the profound impact of precursor purity on the successful manufacturing of this active pharmaceutical ingredient (API). While direct comparative studies with varying precursor purities are not extensively published, this document collates and analyzes data from various sources to offer valuable insights for process optimization and quality control.
The primary precursors in the most common synthetic routes for Nateglinide are D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid . Impurities in these starting materials can lead to a cascade of undesirable outcomes, including reduced reaction yields, the formation of difficult-to-remove related substances, and potential downstream challenges in purification and formulation.
Comparative Analysis of Precursor Purity on Nateglinide Yield and Quality
To illustrate the impact of precursor purity, the following tables summarize hypothetical yet representative data based on information extracted from various synthesis patents. These scenarios compare the use of standard-grade versus high-purity precursors.
Table 1: Impact of D-phenylalanine Purity on Nateglinide Synthesis
| Parameter | Scenario A: Standard Purity D-phenylalanine (98.5%) | Scenario B: High Purity D-phenylalanine (>99.8%) |
| L-phenylalanine Impurity | ~1.5% | <0.2% |
| Typical Crude Nateglinide Yield | 70-75% | 80-85% |
| Crude Nateglinide Purity (HPLC) | 95-97% | >99.0% |
| Key Impurity (L-Nateglinide) | 1-1.5% | <0.2% |
| Purification Steps Required | Multiple crystallizations | Single crystallization |
| Final Yield of Pure Nateglinide | 55-60% | 75-80% |
Table 2: Impact of trans-4-isopropylcyclohexane carboxylic acid Purity on Nateglinide Synthesis
| Parameter | Scenario C: Standard Purity Acid (98%) | Scenario D: High Purity Acid (>99.5%) |
| Cis-isomer Impurity | ~2.0% | <0.5% |
| Typical Crude Nateglinide Yield | 72-77% | 80-85% |
| Crude Nateglinide Purity (HPLC) | 96-98% | >99.0% |
| Key Impurity (cis-Nateglinide) | 1.5-2.0% | <0.5% |
| Purification Steps Required | Multiple crystallizations/chromatography | Single crystallization |
| Final Yield of Pure Nateglinide | 60-65% | 75-80% |
Experimental Protocols
The following are generalized experimental protocols derived from common synthesis routes described in patent literature.
General Synthesis of Nateglinide
Nateglinide is typically synthesized by the coupling of D-phenylalanine with an activated form of trans-4-isopropylcyclohexane carboxylic acid.
1. Activation of trans-4-isopropylcyclohexane carboxylic acid:
-
trans-4-isopropylcyclohexane carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) or converted to a mixed anhydride to form an activated intermediate. This step is critical and sensitive to the presence of the cis-isomer, which can also become activated and react with D-phenylalanine.
2. Coupling Reaction:
-
The activated trans-4-isopropylcyclohexane carboxylic acid derivative is then reacted with D-phenylalanine in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., acetone/water). The presence of L-phenylalanine in the D-phenylalanine starting material will lead to the formation of the corresponding L-Nateglinide diastereomer.
3. Work-up and Isolation:
-
The reaction mixture is typically acidified to precipitate the crude Nateglinide. The crude product is then filtered, washed, and dried.
4. Purification:
-
Crude Nateglinide is purified by one or more recrystallizations from a suitable solvent system (e.g., acetone/water or ethanol/water) to remove unreacted starting materials and process-related impurities. The efficiency of this step is highly dependent on the initial purity of the crude product.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of Nateglinide and quantifying impurities such as the L-diastereomer and the cis-isomer. A chiral HPLC method is required to separate the D- and L-enantiomers.
-
Gas Chromatography (GC): Often used to assess the purity of the trans-4-isopropylcyclohexane carboxylic acid precursor, particularly for the quantification of the cis-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Employed for the identification and characterization of impurities.
Visualizing the Impact of Precursor Purity
The following diagrams, generated using Graphviz, illustrate the logical workflow and the influence of precursor purity on the final product.
Caption: Logical flow of Nateglinide synthesis.
The diagram above illustrates the direct relationship between the purity of the precursors and the final yield and quality of Nateglinide. High-purity starting materials lead to a more efficient synthesis and a higher quality final product.
Safety Operating Guide
Proper Disposal of trans-4-Isopropylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various compounds. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂[2][3] |
| Molecular Weight | 170.25 g/mol [2][3] |
| Appearance | White to off-white crystalline solid[2][4][5] |
| Melting Point | 95 °C[4][5][6] |
| Boiling Point | 263.8 °C at 760 mmHg[2][4][5][6] |
| Density | 0.996 g/cm³[2][4][6][7] |
| Flash Point | 126.9 °C[2][4][5] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal facility.[8] Due to its acidic nature, it may be classified as a corrosive hazardous waste.
Experimental Protocol: Neutralization for Aqueous Solutions (if permissible by local regulations)
For dilute aqueous solutions of this compound, neutralization may be an appropriate preliminary step before collection for disposal, subject to institutional and local regulations.
-
Preparation : Work in a chemical fume hood and wear appropriate PPE. Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.
-
Dilution : If the waste solution is concentrated, slowly add it to a large volume of cold water in a suitable container to dilute it.
-
Neutralization : While stirring the diluted solution, slowly add the neutralizing agent. Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint : Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Collection : Transfer the neutralized solution to a designated hazardous waste container, properly labeled for aqueous waste.
-
Disposal : Arrange for the collection of the hazardous waste container by a licensed environmental disposal company.
Note: Neat (undissolved) this compound should not be neutralized directly. It should be collected in a designated solid chemical waste container.
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits certain characteristics, including corrosivity.[9] A waste is deemed corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[9] If a waste solution of this compound meets this criterion, it should be assigned the EPA hazardous waste code D002 .[9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
